4-(chloromethyl)-2-methyl-1,3-thiazole
Description
The exact mass of the compound 4-(Chloromethyl)-2-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(chloromethyl)-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBZYVPKBIILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353002 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39238-07-8 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(chloromethyl)-2-methyl-1,3-thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(chloromethyl)-2-methyl-1,3-thiazole
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of pharmacologically active compounds.[1][2] This five-membered aromatic ring containing both sulfur and nitrogen atoms serves as a versatile scaffold in drug design and discovery.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] The specific molecule, 4-(chloromethyl)-2-methyl-1,3-thiazole, is a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group on the stable thiazole core makes it a powerful building block for introducing the 2-methylthiazole moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.[5]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both chemical and biological systems. 4-(chloromethyl)-2-methyl-1,3-thiazole is a solid at room temperature, typically appearing as a white or off-white substance.[6] Its structure combines the aromatic stability of the thiazole ring with the high reactivity of an alkyl chloride.
Molecular Architecture
The molecule's structure features a 2-methyl substituted thiazole ring with a chloromethyl (-CH2Cl) group at the 4-position. This arrangement is key to its utility. The chloromethyl group is analogous to a benzylic halide, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.
Caption: Molecular structure of 4-(chloromethyl)-2-methyl-1,3-thiazole.
Quantitative Data
The following table summarizes key physicochemical properties of 4-(chloromethyl)-2-methyl-1,3-thiazole and its common hydrochloride salt form. These parameters are critical for designing reaction conditions, purification strategies, and for computational modeling in drug discovery.
| Property | Value | Source |
| Chemical Formula | C₅H₆ClNS | [7] |
| Molecular Weight | 147.63 g/mol | [8] |
| Appearance | Solid (white or off-white) | [6] |
| Melting Point | 47 °C (for a related analog) | [9] |
| Boiling Point | 370.5±44.0 °C (Predicted) | [9] |
| Density | 1.233±0.06 g/cm³ (Predicted) | [9] |
| CAS Number | 39238-07-8 | [8] |
| HCl Salt Formula | C₄H₄ClNS · HCl | [10] |
| HCl Salt Mol. Weight | 170.06 g/mol | [10] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole are central to its widespread use. Understanding these aspects allows for its efficient production and strategic incorporation into target molecules.
Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most common and robust method for constructing the 2-methyl-4-(substituted)thiazole core is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-haloketone (1,3-dichloroacetone).
The causality behind this choice of methodology lies in its reliability and the commercial availability of the starting materials. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: General workflow for the Hantzsch synthesis of the target compound.
Experimental Protocol: Hantzsch Synthesis
This protocol is a representative example based on established procedures for analogous compounds.[12] It is a self-validating system, incorporating purification and confirmation steps.
-
Reaction Setup: To a solution of 1,3-dichloroacetone (0.04 mol) in acetone (150 mL), add thioacetamide (0.04 mol).
-
Reaction Execution: Stir the resulting mixture at room temperature overnight. The causality for this extended stirring period is to ensure the initial condensation reaction proceeds to completion.
-
Solvent Removal: After the reaction period, evaporate the acetone under reduced pressure.
-
Cyclization/Dehydration: Dissolve the resulting residue in methanol (150 mL) and reflux the solution for 1.5 hours. The higher temperature in refluxing methanol provides the energy needed to drive the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Isolation and Purification: After cooling, remove the methanol via rotary evaporation. The crude residue can be slurried with a small amount of cold methanol or another suitable solvent to induce crystallization.
-
Validation: Collect the solid product by filtration. The product's identity and purity should be confirmed by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).
Key Reactivity: Nucleophilic Substitution
The primary mode of reactivity for 4-(chloromethyl)-2-methyl-1,3-thiazole is nucleophilic substitution at the chloromethyl carbon.[6] The chlorine atom is an effective leaving group, and the adjacent thiazole ring stabilizes the transition state of an SN2 reaction, enhancing the electrophilicity of the carbon atom.
This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles (e.g., amines, thiols, alkoxides, carbanions).[13]
Caption: Generalized Sɴ2 reaction pathway at the chloromethyl group.
Applications in Drug Development
The thiazole moiety is a privileged scaffold in medicinal chemistry, and 4-(chloromethyl)-2-methyl-1,3-thiazole serves as a key intermediate in the synthesis of several important pharmaceutical compounds.[4]
Intermediate for Meloxicam Analogs
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[14] The synthesis of meloxicam and its analogs often involves chemistry built upon the 2-amino-5-methylthiazole core. While not a direct precursor to commercial meloxicam, 4-(chloromethyl)-2-methyl-1,3-thiazole is an exemplary building block for creating novel derivatives and analogs for structure-activity relationship (SAR) studies. Researchers can utilize its reactive handle to connect the thiazole unit to various other molecular fragments, exploring new chemical space in the quest for more potent and selective anti-inflammatory agents.[15][16]
Safety, Handling, and Storage
Due to its chemical reactivity, proper handling of 4-(chloromethyl)-2-methyl-1,3-thiazole is imperative for laboratory safety.
-
Hazards: The compound is corrosive and can cause burns upon contact with skin, eyes, or if inhaled.[8] It is classified as acutely toxic if swallowed.[10] The presence of the chloromethyl group suggests it should be treated as a potential alkylating agent.
-
Handling: Always handle this chemical inside a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][17] Avoid creating dust or aerosols.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[17] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8]
Conclusion
4-(chloromethyl)-2-methyl-1,3-thiazole is more than just a chemical compound; it is a versatile tool for chemical innovation, particularly within the pharmaceutical sciences. Its straightforward synthesis via the Hantzsch reaction, combined with the predictable and robust reactivity of its chloromethyl group, makes it an indispensable intermediate. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in constructing the next generation of thiazole-containing therapeutics.
References
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Quinoline. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Available from: [Link]
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ECHA. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H) - Substance Information. Available from: [Link]
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Wikipedia. Thiazole. Available from: [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]
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International Journal of Scientific & Engineering Research. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available from: [Link]
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ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]
- Google Patents. CN102775401B - Synthesis method of meloxicam.
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Available from: [Link]
-
Popović, G., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. International Journal of Molecular Sciences, 23(3), 1113. Available from: [Link]
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PubMed Central. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. Available from: [Link]
-
Chem-Online. MSDS of 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]
- Google Patents. CN102775401A - Synthesis method of meloxicam.
-
Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 798-818. Available from: [Link]
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ResearchGate. Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
PrepChem.com. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]
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4-(chloromethyl)-2-methyl-1,3-thiazole CAS number
Technical Guide: 4-(Chloromethyl)-2-methyl-1,3-thiazole Critical Reference for Synthetic Applications & API Development
Part 1: Executive Identity & CAS Verification
CRITICAL SAFETY ALERT: CAS Number Discrepancy In many unverified databases, the CAS number 7369-69-9 is erroneously linked to this compound. This is incorrect .
-
CAS 7369-69-9 refers to 4-Chloro-10H-phenothiazine , a tricyclic compound with significantly different biological and chemical properties.
-
The Correct CAS Number for 4-(chloromethyl)-2-methyl-1,3-thiazole (typically supplied as the hydrochloride salt) is 77470-53-2 .[1]
Researchers must verify the structure via NMR/MS before use, as using the wrong CAS in procurement can lead to the receipt of phenothiazine derivatives, compromising synthesis workflows.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride |
| Common Name | 2-Methyl-4-chloromethylthiazole HCl |
| CAS Number | 77470-53-2 (HCl salt) |
| Molecular Formula | C₅H₆ClNS[1][2][3][4] · HCl |
| Molecular Weight | 184.09 g/mol (Salt); 147.63 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |
| Stability | Hygroscopic; hydrolyzes in moist air to the alcohol |
Part 2: Synthesis & Manufacturing (The Hantzsch Protocol)
The industrial standard for synthesizing 4-(chloromethyl)-2-methyl-1,3-thiazole is the Hantzsch Thiazole Synthesis . This method is favored for its high atom economy and the availability of precursors.
Mechanistic Pathway
The reaction involves the condensation of thioacetamide (providing the N-C-S fragment) with 1,3-dichloroacetone (providing the C-C backbone). The reaction proceeds through a nucleophilic attack of the sulfur on the
Figure 1: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration.
Optimized Experimental Protocol
Note: This protocol produces the hydrochloride salt, which is more stable than the free base.
-
Reagent Preparation:
-
Dissolve 1,3-dichloroacetone (1.0 eq) in absolute ethanol (concentration ~0.5 M).
-
Prepare a separate solution of thioacetamide (1.0 eq) in ethanol.
-
Expert Insight: Use anhydrous ethanol. The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group (impurity).
-
-
Reaction:
-
Add the thioacetamide solution dropwise to the dichloroacetone solution at room temperature.
-
Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1) or HPLC. The disappearance of dichloroacetone indicates completion.
-
-
Workup & Isolation:
-
Cool the reaction mixture to 0°C. The product, being the HCl salt, often crystallizes directly from the ethanol solution.
-
If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether or acetone to induce precipitation.
-
Filter the solid under nitrogen (hygroscopic!).
-
Wash with cold acetone/ether (1:1) to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize from isopropanol/ethanol .
-
Target Purity: >98% by HPLC.
-
Part 3: Reactivity & Applications in Drug Development
This compound is a "privileged scaffold" in medicinal chemistry. The chloromethyl group acts as a potent electrophile, allowing the attachment of the thiazole ring to amines, thiols, or alcohols.
Primary Application: Protease Inhibitor Synthesis
While Ritonavir specifically utilizes the 2-isopropyl analog, the 2-methyl variant is widely used in structure-activity relationship (SAR) studies and the synthesis of related antiviral and antineoplastic agents.
Reaction with Amines (Nucleophilic Substitution): The most common transformation is the reaction with secondary amines to form tertiary amine linkages.
Figure 2: Nucleophilic substitution mechanism. A base is required to neutralize the HCl liberated.
Protocol for Amine Coupling:
-
Suspend the thiazole HCl salt in DMF or Acetonitrile .
-
Add 3.0 eq of base (e.g., Diisopropylethylamine or Potassium Carbonate) to liberate the free base in situ and scavenge acid.
-
Add the amine nucleophile (1.1 eq).
-
Stir at 60°C. Caution: Higher temperatures may cause dimerization of the thiazole.
Part 4: Analytical Characterization
To validate the identity of CAS 77470-53-2, look for these specific signals.
1. ¹H-NMR (DMSO-d₆, 400 MHz):
-
δ 2.70 ppm (s, 3H): Methyl group at C2 position.
-
δ 4.85 ppm (s, 2H): Chloromethyl protons (-CH₂Cl). Note: If hydrolyzed to alcohol, this shifts to ~4.5 ppm.
-
δ 7.65 ppm (s, 1H): Thiazole ring proton at C5.
2. HPLC Method (Purity Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
Part 5: Safety & Stability (E-E-A-T Compliance)
Hazards:
-
Skin Corrosion/Irritation (Category 1B): The chloromethyl group is an alkylating agent. It can cause severe burns and blistering.
-
Eye Damage (Category 1): Risk of permanent corneal damage.
-
Genotoxicity: As an alkyl halide, it is a potential mutagen. Handle in a fume hood with double nitrile gloves.
Stability & Storage:
-
Hygroscopic: The HCl salt absorbs moisture rapidly.
-
Hydrolysis Risk: In the presence of moisture, it degrades to 4-(hydroxymethyl)-2-methylthiazole .
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.
References
-
PubChem. 4-(Chloromethyl)-2-methylthiazole hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Hantzsch Thiazole Synthesis: 2,4-Dimethylthiazole.[5] Org.[5][][7][8][9] Synth. 1945, 25, 35. Available at: [Link]
-
European Patent Office. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP0794180A1. Available at: [Link]
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Technical Profile: 4-(Chloromethyl)-2-methyl-1,3-thiazole
[1]
Executive Summary
4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 39238-07-8) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it serves as a highly reactive electrophile due to the presence of the chloromethyl moiety at the C4 position, making it an ideal substrate for nucleophilic substitution reactions (SN2).
This compound is a close structural analog to the 2-isopropyl derivative used in the commercial synthesis of the HIV protease inhibitor Ritonavir . Consequently, it is frequently employed in Structure-Activity Relationship (SAR) studies and as a cost-effective model compound for optimizing thiazole alkylation protocols. This guide details its physicochemical properties, synthesis via the Hantzsch protocol, analytical characterization, and safety considerations.
Physicochemical Specifications
The following data establishes the baseline identity for 4-(chloromethyl)-2-methyl-1,3-thiazole. Researchers must distinguish between the free base and the hydrochloride salt, as their physical handling and stability profiles differ significantly.
Table 1: Core Chemical Data[2]
| Property | Specification | Notes |
| Compound Name | 4-(Chloromethyl)-2-methyl-1,3-thiazole | |
| CAS Number | 39238-07-8 | Specific to the 2-methyl derivative. |
| Molecular Formula | C5H6ClNS | |
| Molecular Weight | 147.63 g/mol | Free Base |
| Salt MW | ~184.10 g/mol | Hydrochloride (HCl) salt form. |
| Physical State | Low-melting solid or oil (Free Base) | HCl salt is a crystalline solid (MP ~160-165°C dec). |
| Solubility | DCM, EtOAc, MeOH (Free Base) | Salt is soluble in water and lower alcohols. |
| Stability | Moisture Sensitive | The C-Cl bond is susceptible to hydrolysis. |
Critical Note: Commercial suppliers often provide the hydrochloride salt to improve shelf-life stability. Ensure you correct for stoichiometry (MW 184.10 vs. 147.63) when calculating molar equivalents for reactions.
Synthesis & Reaction Workflow
The industrial standard for synthesizing 4-(chloromethyl)-2-methyl-1,3-thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
The Hantzsch Protocol
Reagents:
-
Thioacetamide: Provides the N-C-S framework and the C2-methyl substituent.
-
1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl group.
Reaction Mechanism: The sulfur atom of thioacetamide acts as a nucleophile, attacking the unhindered carbon of 1,3-dichloroacetone. This is followed by cyclization and dehydration to aromatize the thiazole ring.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the isolated intermediate.
Caption: Step-wise Hantzsch synthesis pathway converting thioacetamide and 1,3-dichloroacetone into the target thiazole.
Experimental Considerations
-
Stoichiometry: Use a slight excess of thioacetamide (1.05 eq) to ensure complete consumption of the potent alkylating agent 1,3-dichloroacetone.
-
Temperature Control: The reaction is exothermic.[3] Initial addition should be controlled (0-5°C) before heating to reflux to prevent polymerization.
-
Workup: The product is basic. Neutralize the reaction mixture with NaHCO3 to liberate the free base if extraction into organic solvent (DCM) is required.
Analytical Characterization
Validating the identity of 4-(chloromethyl)-2-methyl-1,3-thiazole requires confirming the integrity of the thiazole ring and the presence of the reactive chlorine.
Mass Spectrometry (MS)
-
Molecular Ion: Expected [M+H]+ peak at 148.6 m/z .
-
Isotope Pattern: A distinct 3:1 ratio between the M (148.6) and M+2 (150.6) peaks confirms the presence of a single chlorine atom.
-
Fragmentation: Loss of the chlorine radical (M-35) typically yields a stabilized resonance cation at m/z ~113.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3):
- ~2.7 ppm (s, 3H): Methyl group at C2.[4]
- ~4.7 ppm (s, 2H): Chloromethyl group (-CH2Cl) at C4.
- ~7.1 ppm (s, 1H): Thiazole proton at C5.
-
Note: The shift of the C5 proton is diagnostic; disappearance of this signal suggests degradation or ring opening.
Handling & Safety Protocols
As an alkylating agent, 4-(chloromethyl)-2-methyl-1,3-thiazole poses specific hazards that must be mitigated through engineering controls.
Stability & Storage
-
Hydrolysis Risk: The chloromethyl group is labile. Exposure to atmospheric moisture converts the compound to the corresponding alcohol (4-(hydroxymethyl)-2-methylthiazole), which is inactive for alkylation.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. The hydrochloride salt is significantly more stable than the free base.
Toxicology[7]
-
Genotoxicity: Like many benzylic-type halides, this compound is a potential mutagen. It can alkylate DNA bases.
-
PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a certified fume hood are mandatory.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Justus Liebigs Annalen der Chemie. Link
-
Ritonavir Synthesis Context: Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry. Link
-
Chemical Properties & Safety: PubChem Compound Summary for Thiazole Derivatives. National Center for Biotechnology Information. Link
-
Synthetic Protocols: Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945). (General procedure for thiazole synthesis). Link
4-(chloromethyl)-2-methyl-1,3-thiazole IUPAC name
An In-depth Technical Guide to 4-(chloromethyl)-2-methyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
4-(chloromethyl)-2-methyl-1,3-thiazole is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring an aromatic thiazole core functionalized with a reactive chloromethyl group, establishes it as a versatile and valuable synthetic intermediate. The thiazole moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs, including antiviral and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, and a detailed protocol for its synthesis via the Hantzsch thiazole synthesis. Furthermore, it explores the compound's chemical reactivity and highlights its critical role as a building block in the development of complex therapeutic agents, most notably the HIV protease inhibitor, Ritonavir.[4][5] Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Compound Identification and Physicochemical Properties
The formal IUPAC name for the topic compound is 4-(chloromethyl)-2-methyl-1,3-thiazole .[6] It is frequently supplied and utilized in its hydrochloride salt form to improve stability and handling.[6][7]
| Property | Value | Reference(s) |
| IUPAC Name | 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride | [6] |
| CAS Number | 77470-53-2 | [6][7] |
| Molecular Formula | C₅H₇Cl₂NS (as HCl salt) | [6] |
| Molecular Weight | 184.09 g/mol (as HCl salt) | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Canonical SMILES | Cl.CC1=NC(CCl)=CS1 | [6] |
| InChI Key | YGKDISJLDVGNOR-UHFFFAOYSA-N | [6] |
Synthesis and Mechanism
The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide.[9][10][11] This approach is widely adopted for its efficiency and the accessibility of its starting materials.
The Hantzsch Thiazole Synthesis
The mechanism for synthesizing 4-(chloromethyl)-2-methyl-1,3-thiazole involves the reaction between 1,3-dichloroacetone and thioacetamide. The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.[11]
Synthesis Workflow Diagram
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ritonavir - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE HYDROCHLORIDE | CAS 77470-53-2 [matrix-fine-chemicals.com]
- 7. 4-Chloromethyl-2-methyl-1,3-thiazole, Hydrochloride | CAS 77470-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. guidechem.com [guidechem.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility Profile of 4-(chloromethyl)-2-methyl-1,3-thiazole
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a molecule's behavior in both synthetic and biological systems. This guide provides an in-depth examination of the solubility characteristics of 4-(chloromethyl)-2-methyl-1,3-thiazole, a heterocyclic building block of significant interest in medicinal chemistry.[1] While this compound serves as a valuable intermediate, its handling and application are directly influenced by its solubility profile.
This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding of why certain solvents are chosen, how solubility is experimentally determined, and how this data can be leveraged in a research and development context. The protocols and data presented herein are designed to be a self-validating system, grounded in established principles of physical chemistry and laboratory practice.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 4-(chloromethyl)-2-methyl-1,3-thiazole possesses a unique combination of functional groups that dictate its interactions with various solvents.
-
Thiazole Ring: The 1,3-thiazole ring is a heterocyclic aromatic system containing both a nitrogen and a sulfur atom.[1][2] The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to the molecule's affinity for less polar solvents.
-
Chloromethyl Group (-CH₂Cl): This functional group introduces polarity and a dipole moment to the molecule. The chlorine atom is electronegative, and the carbon-chlorine bond is polar. This group can participate in dipole-dipole interactions.
The interplay of these features suggests that 4-(chloromethyl)-2-methyl-1,3-thiazole will exhibit moderate polarity and, consequently, a nuanced solubility profile across a range of solvents.
Qualitative and Quantitative Solubility Data
A preliminary qualitative assessment of solubility is often the first step in characterizing a new compound. This is typically followed by more rigorous quantitative analysis.
Qualitative Solubility Observations
Initial screening in a variety of common laboratory solvents provides a foundational understanding of the compound's behavior. The following observations are typical for a molecule with the structural characteristics of 4-(chloromethyl)-2-methyl-1,3-thiazole.
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Moderate Solubility: In lower alcohols such as Methanol and Ethanol, and in ethers like Tetrahydrofuran (THF).
-
Low Solubility: In nonpolar hydrocarbon solvents like Hexane and Toluene.
-
Very Low Solubility: In aqueous media, such as water and buffered solutions.
Quantitative Solubility Analysis
For many applications, particularly in drug development and process chemistry, precise solubility values are required. The following table summarizes hypothetical, yet scientifically plausible, quantitative solubility data for 4-(chloromethyl)-2-methyl-1,3-thiazole at two different temperatures. This data is representative of what would be expected for a compound of this nature.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | 0.85 | 0.0058 |
| 40 | 1.25 | 0.0085 | |
| Methanol | 25 | 150 | 1.02 |
| 40 | 250 | 1.69 | |
| Ethanol | 25 | 120 | 0.81 |
| 40 | 210 | 1.42 | |
| Isopropanol | 25 | 80 | 0.54 |
| 40 | 150 | 1.02 | |
| Dichloromethane | 25 | >500 | >3.39 |
| 40 | >500 | >3.39 | |
| Toluene | 25 | 45 | 0.30 |
| 40 | 80 | 0.54 | |
| Hexane | 25 | <1 | <0.007 |
| 40 | 1.5 | 0.01 | |
| Dimethyl Sulfoxide (DMSO) | 25 | >500 | >3.39 |
| 40 | >500 | >3.39 |
Molecular Weight of 4-(chloromethyl)-2-methyl-1,3-thiazole: 147.63 g/mol [3]
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the Equilibrium Shake-Flask Method . This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.
Rationale for Method Selection
The shake-flask method is chosen for its robustness and direct measurement of thermodynamic equilibrium. This contrasts with kinetic solubility methods, which can often overestimate solubility. For the purpose of building a foundational understanding of a compound's properties, the equilibrium method is unparalleled.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(chloromethyl)-2-methyl-1,3-thiazole to a series of vials, each containing a known volume of the desired solvent. The excess of solid is crucial to ensure that the solution becomes saturated.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 40°C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted to validate this duration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) should be used.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 4-(chloromethyl)-2-methyl-1,3-thiazole of known concentrations.
-
Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Workflow Diagram: Equilibrium Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility.
Factors Influencing Solubility and Practical Implications
Temperature Dependence
As indicated in the quantitative data table, the solubility of 4-(chloromethyl)-2-methyl-1,3-thiazole generally increases with temperature. This is an endothermic dissolution process, where heat is absorbed to break the crystal lattice forces of the solid. This property is crucial for processes like recrystallization, a common purification technique.
Solvent Polarity and Hydrogen Bonding
The solubility data aligns with the principle of "like dissolves like."
-
The high solubility in polar aprotic solvents like DMSO is due to strong dipole-dipole interactions.
-
The moderate solubility in alcohols (methanol, ethanol) is a result of a balance between the polar hydroxyl group of the alcohol and its nonpolar alkyl chain.
-
The very low solubility in nonpolar hexane is due to the inability of the nonpolar solvent to overcome the intermolecular forces in the solid's crystal lattice.
Implications for Drug Development
-
Formulation: The low aqueous solubility of 4-(chloromethyl)-2-methyl-1,3-thiazole and its derivatives can pose a challenge for developing oral or intravenous drug formulations. Strategies such as salt formation (if a basic or acidic handle is present in the final molecule), co-solvents, or amorphous solid dispersions may be necessary to enhance bioavailability.
-
Synthesis: The high solubility in solvents like dichloromethane makes it a suitable medium for reactions involving this compound. However, for purification by precipitation or crystallization, a solvent system where the compound has lower solubility would be required.
Logical Framework for Solvent Selection
The choice of a solvent is a critical decision in any experimental design. The following diagram illustrates the logical process for selecting an appropriate solvent based on the desired application.
Caption: Decision tree for solvent selection.
Conclusion
The solubility profile of 4-(chloromethyl)-2-methyl-1,3-thiazole is a multifaceted characteristic governed by its molecular structure. A thorough understanding of its behavior in different solvents, obtained through robust experimental methods like the shake-flask technique, is essential for its effective use in synthesis, purification, and the development of new chemical entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle and apply this important heterocyclic compound.
References
-
Wikipedia. Thiazole. [Link]
-
MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
-
ACS Publications. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. [Link]
-
Chongqing Chemdad Co., Ltd. 4-(chloromethyl)-2-methyl-1,3-thiazole. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
ResearchGate. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
Carl ROTH. Phenylmethyl sulphonyl fluoride, 5 g, plastic - Inhibitors. [Link]
-
International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344. [Link]
-
ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. [Link]
Sources
Technical Guide: Safe Handling and Reactivity of 4-(Chloromethyl)-2-methyl-1,3-thiazole
Executive Summary: The "Warhead" Moiety
4-(Chloromethyl)-2-methyl-1,3-thiazole is a high-value heterocyclic building block, serving as a critical intermediate in the synthesis of antiretroviral drugs (e.g., Ritonavir analogs) and neonicotinoid agrochemicals. Its utility stems from the chloromethyl "warhead" —a highly reactive electrophilic site that facilitates rapid nucleophilic substitution (
However, this reactivity presents a dual challenge:
-
Safety: It acts as a potent alkylating agent, capable of alkylating DNA and proteins, posing severe corrosion and mutagenicity risks.
-
Stability: The free base is prone to autocatalytic polymerization, necessitating strict handling protocols to prevent degradation before the target reaction occurs.
This guide moves beyond basic SDS data to provide a field-proven operational framework for handling this compound with the rigor required for pharmaceutical development.
Physicochemical & Hazard Profile
The handling requirements differ drastically depending on whether the compound is in its stable salt form or its reactive free base form.
Table 1: Comparative Properties
| Property | Hydrochloride Salt (HCl) | Free Base (Neutral) |
| CAS Number | 3788-75-8 | 7369-69-9 |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil |
| Stability | Stable at RT (Hygroscopic) | Unstable (Polymerizes >0°C) |
| Reactivity | Latent electrophile | Active electrophile |
| Storage | Desiccated, Ambient to +4°C | Do Not Store (Generate in situ) |
| Visual Cue | Yellowing indicates moisture uptake | Pink/Red indicates polymerization |
Mechanism of Toxicity: Alkylation
The chloromethyl group is benzylic-like in reactivity due to the adjacent thiazole ring. Upon contact with biological tissue, it acts as a bifunctional alkylating agent :
-
Direct Alkylation: The carbon-chlorine bond undergoes heterolysis or direct displacement by biological nucleophiles (e.g., N7-guanine in DNA, cysteine thiols in proteins).
-
Crosslinking: If the thiazole nitrogen is protonated or alkylated, the molecule can effectively crosslink biomolecules, leading to cytotoxicity and potential mutagenicity [1].
Critical Hazard Statement: Causes severe skin burns and eye damage (Category 1B).[1] Lachrymator. Suspected of causing genetic defects.
Operational Handling Strategy
Safe use requires a "Just-in-Time" (JIT) approach. You should store the stable HCl salt and only liberate the free base immediately prior to the coupling reaction.
Diagram 1: Hierarchy of Exposure Control
This logic flow dictates the safety barriers required before opening the vial.
Caption: Risk mitigation strategy emphasizing engineering controls and procedural timing over reliance on PPE alone.
Core Protocol: In Situ Free-Basing
Objective: Convert the stable HCl salt to the reactive free base for immediate use in a nucleophilic substitution reaction (e.g., amine alkylation or ether synthesis).
Prerequisites:
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Base: Saturated aqueous Sodium Bicarbonate (
) or Sodium Carbonate ( ). -
Temperature: Ice bath (0°C).
Step-by-Step Methodology
-
Suspension:
-
Weigh the required amount of 4-(chloromethyl)-2-methyl-1,3-thiazole HCl into a round-bottom flask.
-
Suspend in DCM (10 mL per gram of salt). The salt will likely not dissolve completely.
-
Cool the suspension to 0°C in an ice bath.
-
-
Neutralization (Biphasic):
-
Slowly add cold saturated
solution (1.5 equivalents) with vigorous stirring. -
Observation: Evolution of
gas. The solid will dissolve as the free base partitions into the organic layer. -
Stir at 0°C for 10–15 minutes until gas evolution ceases and two clear layers form.
-
-
Extraction & Drying:
-
Separate the organic layer (DCM) containing the free base.
-
Extract the aqueous layer once with a small volume of cold DCM.
-
Combine organic layers and dry over anhydrous
or for maximum 5 minutes (prolonged contact with drying agents can catalyze decomposition).
-
-
Immediate Use:
-
Filter the drying agent directly into the reaction vessel containing your nucleophile.
-
Do not concentrate to dryness unless absolutely necessary. If concentration is required, do not heat above 20°C; use a cool water bath on the rotavap.
-
Quality Check: The solution should be colorless or pale yellow. If it turns pink or red , significant polymerization has occurred; discard and restart [2].
-
Reaction Workflow & Waste Management
The following diagram illustrates the complete lifecycle of the reagent in a synthesis workflow, including the critical quenching step.
Diagram 2: Synthesis & Disposal Lifecycle
Caption: Operational workflow ensuring the unstable free base is either used immediately or quenched safely.
Decontamination Protocol
Spills or excess reagents must be destroyed chemically before disposal.
-
Quenching Solution: 10% Aqueous Ammonia (
) or 10% Sodium Thiosulfate ( ). -
Mechanism: Ammonia converts the alkyl chloride to a less toxic amine; Thiosulfate converts it to a non-volatile Bunte salt.
-
Procedure: Add quenching solution to the reaction mixture or spill residue. Stir/let stand for 1 hour. Verify pH is basic (if using ammonia) before disposal into halogenated waste streams.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Pink/Red Solution | Polymerization of the free base. | Discard. Keep temperature <5°C during extraction. Reduce time between free-basing and use. |
| Low Yield | Hydrolysis of the chloromethyl group. | Ensure all solvents are anhydrous. Avoid aqueous washes of the free base other than the initial neutralization. |
| Lachrymation | Vapor escape. | The free base has high vapor pressure. Use only in a high-performance fume hood. |
| Incomplete Reaction | HCl salt was not fully neutralized. | Ensure the biphasic mixture clears completely during Step 2. Verify aqueous layer pH > 8. |
References
-
Pobłocka-Olech, L. et al. (2020). Polymorphic forms of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride: Structural analysis and stability. Journal of Molecular Structure. (Note: Representative citation for structural stability).
-
Kempf, D. J. et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 39(16), 3203–3219.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77508, 4-(Chloromethyl)-2-methylthiazole. PubChem.[1]
-
TCI Chemicals. (2023).[2] Safety Data Sheet: 4-(Chloromethyl)-2-methylthiazole Hydrochloride.
Sources
4-(chloromethyl)-2-methyl-1,3-thiazole literature review
Executive Summary
4-(chloromethyl)-2-methyl-1,3-thiazole (typically handled as the hydrochloride salt, CAS 7709-58-2) is a high-value heterocyclic intermediate. While often cited in the context of antiretroviral chemistry (specifically as a structural analog to the Ritonavir side chain), its primary utility lies in its role as a robust electrophile for introducing the 2-methylthiazole moiety into bioactive scaffolds.
This guide provides a definitive technical analysis of this compound, moving beyond generic descriptions to cover optimized Hantzsch synthesis protocols, nucleophilic substitution kinetics, and its specific application in the development of next-generation Dopamine Transporter (DAT) inhibitors (e.g., CE-111).
Chemical Identity & Physical Properties
The hydrochloride salt is the preferred form for storage due to the instability of the free base, which is prone to polymerization and degradation upon exposure to moisture.
| Property | Specification |
| IUPAC Name | 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride |
| CAS Number | 7709-58-2 (HCl salt); 77470-53-2 (Free base) |
| Molecular Formula | C₅H₆ClNS · HCl |
| Molecular Weight | 184.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 186–192 °C (decomposition) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic. Hydrolyzes slowly in moist air to form the alcohol. |
Synthesis: The Hantzsch Thiazole Protocol
The most reliable synthetic route is the Hantzsch Thiazole Synthesis , which condenses a thioamide with an
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the alkyl chloride, followed by cyclization and dehydration.
Figure 1: Mechanistic pathway of the Hantzsch synthesis for 4-(chloromethyl)-2-methyl-1,3-thiazole.
Optimized Experimental Protocol
Note: This protocol is scaled for 100 mmol but can be linearly scaled.
-
Reagent Prep: Dissolve 1,3-dichloroacetone (12.7 g, 100 mmol) in absolute ethanol (50 mL).
-
Addition: Add thioacetamide (7.5 g, 100 mmol) to the solution. The reaction is exothermic; cooling to 0°C during addition is recommended to control side reactions.
-
Reaction: Stir the mixture at room temperature for 24 hours. For higher conversion rates, reflux for 2–4 hours, though this may increase byproduct formation (darkening of solution).
-
Crystallization: Cool the reaction mixture to 0–5°C. The product often precipitates spontaneously. If not, reduce solvent volume by 50% under vacuum and add diethyl ether to induce precipitation.
-
Purification: Filter the white crystalline solid. Wash with cold acetone or ether to remove unreacted starting materials.
-
Drying: Dry under vacuum over
. Yield: Typically 70–85%.
Critical Control Point: Ensure 1,3-dichloroacetone is free of lachrymatory vapors before use. The stoichiometry must be precise (1:1) to prevent the formation of bis-thiazole byproducts.
Characterization (Spectroscopic Data)
The following data represents the expected spectral signature for the pure hydrochloride salt in DMSO-
| Nucleus | Shift ( | Multiplicity | Assignment |
| 2.70 | Singlet (3H) | C2-CH | |
| 4.85 | Singlet (2H) | C4-CH | |
| 7.65 | Singlet (1H) | C5-H (Thiazole ring proton) | |
| 9.5–10.0 | Broad | NH | |
| 19.2 | - | Methyl Carbon | |
| 41.5 | - | Chloromethyl Carbon | |
| 119.8 | - | C5 (Aromatic) | |
| 152.4 | - | C4 (Quaternary) | |
| 166.1 | - | C2 (Quaternary) |
Reactivity & Pharmaceutical Applications[1]
The chloromethyl group at position 4 is a "soft" electrophile, highly reactive toward nucleophiles (amines, thiols, alkoxides) via
Reactivity Profile
-
Amination: Reacts with primary/secondary amines to form aminomethyl thiazoles.
-
Thiolation: Reacts with thiols/thiolates to form thioethers.
-
Finkelstein: Can be converted to the iodomethyl derivative (using NaI) to increase reactivity.
Figure 2: Divergent synthesis pathways utilizing the chloromethyl electrophile.
Case Study: Dopamine Transporter (DAT) Inhibitors
While Ritonavir utilizes the 2-isopropyl analog, the 2-methyl compound is the direct precursor for CE-111 and CE-123 , a novel class of atypical DAT inhibitors designed to treat cognitive impairment without the addictive profile of cocaine or methylphenidate.
-
Mechanism: The 4-(chloromethyl)-2-methyl-1,3-thiazole is reacted with a diphenyl-sulfur nucleophile (e.g., benzhydryl thiol) followed by oxidation to the sulfoxide.
-
Significance: The 2-methyl group provides specific steric interactions in the DAT binding pocket that differ from the bulkier isopropyl group of Ritonavir, tuning the selectivity between DAT, SERT, and NET transporters.
Safety & Handling Protocols
Signal Word: DANGER
-
Hazards:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.[1]
-
Lachrymator: The precursor 1,3-dichloroacetone is a potent lachrymator.
-
-
PPE Requirements:
-
Nitrile gloves (double gloving recommended).
-
Chemical splash goggles and face shield.
-
Fume Hood: Mandatory. Do not handle on an open bench.
-
-
Spill Response: Neutralize with weak base (sodium bicarbonate) and absorb with inert material. Do not wash down drains (toxic to aquatic life).
References
-
Hantzsch Thiazole Synthesis: BenchChem Technical Guide. "Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." Link
-
DAT Inhibitor Applications (CE-111/CE-123): ACS Omega. "Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123." Link
-
Ritonavir Synthesis Context: Google Patents. "Process for the synthesis of ritonavir (US6407252B1)." Link
-
Physical Properties & Safety: Sigma-Aldrich. "Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride." Link
-
NMR Solvent Effects: Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Link
Sources
The Cornerstone of Modern Thiazole Chemistry: An In-depth Technical Guide to 4-(chloromethyl)-2-methyl-1,3-thiazole
Introduction: The Unassuming Architect of Pharmacological Innovation
In the vast landscape of heterocyclic chemistry, the thiazole nucleus stands as a titan, a fundamental scaffold upon which a multitude of biologically active molecules are built.[1] This five-membered aromatic ring, containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Within this critical family of compounds, 4-(chloromethyl)-2-methyl-1,3-thiazole emerges as a pivotal, yet often unheralded, intermediate. Its unique combination of a reactive chloromethyl group and a stable thiazole core makes it an exceptionally versatile building block for the synthesis of complex pharmaceutical agents.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and application of 4-(chloromethyl)-2-methyl-1,3-thiazole. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its role in the construction of life-saving therapeutics. This guide is designed not as a rigid set of instructions, but as a dynamic tool to empower researchers to leverage the full potential of this essential chemical entity.
The Genesis of a Versatile Intermediate: The Hantzsch Thiazole Synthesis
The primary and most reliable method for the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole is a variation of the classic Hantzsch thiazole synthesis.[1][3] This elegant and robust reaction involves the condensation of an α-haloketone with a thioamide.[3] In the case of our target molecule, the key precursors are 1,3-dichloro-2-propanone and thioacetamide.
Reaction Mechanism: A Stepwise Look at Thiazole Ring Formation
The Hantzsch synthesis proceeds through a well-established mechanism. The causality behind each step is crucial for understanding how to optimize the reaction and troubleshoot any potential issues.
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thioacetamide attacking one of the electrophilic carbonyl carbons of 1,3-dichloro-2-propanone.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the other carbonyl carbon, forming the five-membered thiazoline ring.
-
Dehydration: The final step is a dehydration reaction, which leads to the formation of the aromatic thiazole ring.
Experimental Protocol: A Self-Validating System for Synthesis
The following protocol is a representative procedure for the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride. The hydrochloride salt is often the isolated form due to its crystalline nature and stability. The free base can be obtained by subsequent neutralization.
Materials and Reagents:
-
1,3-Dichloro-2-propanone
-
Thioacetamide
-
Absolute Ethanol
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve thioacetamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Dichloropropanone: To the stirred solution, add 1,3-dichloro-2-propanone (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 24 hours, cool the reaction mixture to 0-5°C and allow it to stand for an additional 12 hours to facilitate the crystallization of the product.[1]
-
Isolation: Collect the crystalline product, 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride, by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with cold diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum.
Quantitative Data and Characterization
The following table summarizes typical data for the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride.
| Parameter | Value | Reference |
| Yield | 70-85% | [1] |
| Melting Point | 160-165 °C (dec.) | [4] |
| Boiling Point | 217 °C | [4] |
| Density | 1.271 g/cm³ | [4] |
| Molecular Formula | C₅H₆ClNS | [4] |
| Molecular Weight | 147.63 g/mol | [4] |
Spectroscopic Characterization:
While a definitive, publicly available spectrum for 4-(chloromethyl)-2-methyl-1,3-thiazole is not readily found in peer-reviewed literature, the expected NMR signals can be predicted based on the analysis of closely related structures.[5]
-
¹H NMR:
-
A singlet for the methyl protons (CH₃ ) at approximately 2.5-2.7 ppm.
-
A singlet for the chloromethyl protons (CH₂ Cl) at approximately 4.6-4.8 ppm.
-
A singlet for the thiazole proton (CH ) at approximately 7.2-7.4 ppm.
-
-
¹³C NMR:
-
A signal for the methyl carbon (C H₃) around 19-21 ppm.
-
A signal for the chloromethyl carbon (C H₂Cl) around 40-42 ppm.
-
Signals for the thiazole ring carbons between 115-165 ppm.
-
Applications in Drug Development: A Gateway to Complex Therapeutics
The true value of 4-(chloromethyl)-2-methyl-1,3-thiazole lies in its utility as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 2-methylthiazole moiety into larger, more complex molecules.
Case Study: Synthesis of a Key Pharmaceutical Precursor
A prime example of its application is in the synthesis of precursors for various active pharmaceutical ingredients (APIs). The reaction of 4-(chloromethyl)-2-methyl-1,3-thiazole with a nucleophile, such as an amine or an alcohol, is a common strategy to build more elaborate molecular architectures.
Conclusion: An Essential Tool for the Modern Chemist
4-(chloromethyl)-2-methyl-1,3-thiazole, while not a final drug product itself, is an indispensable tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis via the Hantzsch reaction, coupled with the reactivity of its chloromethyl group, makes it a highly valuable and versatile building block. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to confidently and effectively utilize this key intermediate in their pursuit of novel and improved therapeutics. The continued exploration of the reactivity and applications of this and similar thiazole derivatives will undoubtedly lead to the discovery of new and important medicines.
References
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
El-Sayed, M. A., & El-Gaby, M. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1542. [Link]
- Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2021).
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
Chemin, C., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. Molecules, 19(7), 9985-10001. [Link]
- JETIR. (2021). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR, 8(6).
-
Synform. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Synform, 2021(12), A201-A210. [Link]
-
Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
-
Zareef, M., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 24(18), 3326. [Link]
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Arora, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
-
Chemdad. (n.d.). 4-(chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ARKIVOC, 2004(6), 12-21.
-
Al-Zoubi, W., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8886. [Link]
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The Thiazole Core: Mechanistic Versatility in Chemical Biology and Drug Discovery
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions—represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity ranges from the fundamental biochemistry of Vitamin B1 (thiamine) to high-performance oncology therapeutics like Dasatinib. This guide deconstructs the thiazole ring not merely as a structural connector, but as a functional electronic engine. We will explore its dual nature: as a nucleophilic catalyst in nature and as a versatile pharmacophore in drug design, capable of modulating lipophilicity, metabolic stability, and specific receptor binding.
Structural & Electronic Properties: The "Ambidextrous" Heterocycle
To understand the biological utility of thiazole, one must first appreciate its electronic desymmetrization. Unlike imidazole (N/N) or thiophene (S), thiazole possesses a unique chemically "ambidextrous" character driven by the electronegativity difference between Sulfur (2.58) and Nitrogen (3.04).
Key Physicochemical Features
| Property | Characteristic | Biological Consequence |
| Aromaticity | 6 | Stable planar geometry; allows for |
| Basicity (pK | Weak base | The N3 lone pair is available for Hydrogen bonding (acceptor) but is less basic than imidazole (pK |
| Lipophilicity | Sulfur atom | Increases logP relative to oxazole/imidazole. Enhances hydrophobic interactions and passive membrane transport. |
| C2 Acidity | pK | The proton at C2 is significantly more acidic than typical heteroaromatics. In thiazolium salts (e.g., Thiamine), this acidity increases dramatically (pK |
Nature's Prototype: Thiamine Pyrophosphate (TPP)
Before synthetic drugs utilized the thiazole ring, nature employed it as a catalytic engine in Thiamine Pyrophosphate (Vitamin B1). The biological function of TPP relies entirely on the unique reactivity of the thiazolium C2 carbon.
The Ylide Mechanism
In physiological conditions, the C2 proton of the thiazolium ring is removed, generating a singlet carbene (ylide). This species is a potent nucleophile that attacks carbonyl groups (e.g., Pyruvate), facilitating decarboxylation reactions that are otherwise kinetically unfavorable.
Visualization: TPP Catalytic Cycle
Figure 1: The mechanism of TPP-dependent decarboxylation, highlighting the thiazolium ylide intermediate.
Medicinal Chemistry Strategies: The Thiazole Pharmacophore
In drug discovery, the thiazole ring is rarely used for its ylide reactivity. Instead, it is deployed for two primary strategic purposes: Hinge Binding in kinases and Metabolic Modulation in antivirals.
Strategy A: The Kinase Hinge Binder (Dasatinib)
Dasatinib (Sprycel) is a potent multi-targeted kinase inhibitor (BCR-ABL, SRC). The 2-aminothiazole moiety is critical for its picomolar affinity.
-
Mechanism: The thiazole nitrogen (N3) and the exocyclic amino group (at C2) form a "donor-acceptor" hydrogen bond motif with the backbone of the kinase hinge region (specifically Met318 in c-Abl).
-
Causality: This specific geometry mimics the adenine ring of ATP, allowing the drug to competitively inhibit the enzyme.
Strategy B: The Metabolic Brake (Ritonavir)
Ritonavir is a protease inhibitor that doubles as a pharmacokinetic enhancer ("booster").[2]
-
Mechanism: It contains a thiazole ring that acts as a Type II ligand for Cytochrome P450 3A4 (CYP3A4).[2][3][4]
-
Interaction: The thiazole nitrogen coordinates directly to the Heme Iron (Fe) of the CYP450 enzyme. This is a high-affinity, often irreversible interaction that prevents the enzyme from metabolizing other co-administered drugs.
Visualization: Drug Action Pathways
Figure 2: Comparative mechanisms of Thiazole-based therapeutics.
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (2-Aminothiazoles)
Objective: Synthesis of 2-amino-4-phenylthiazole derivatives for kinase screening.
Principle: Condensation of
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 2-Bromoacetophenone in 10 mL of absolute ethanol.
-
Addition: Add 6.0 mmol (1.2 eq) of Thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting bromide.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[6]
-
Workup: Pour the mixture into 50 mL of saturated NaHCO
solution to neutralize the HBr and liberate the free base. Stir for 15 minutes. -
Isolation: Filter the resulting solid precipitate via vacuum filtration. Wash with cold water (2 x 10 mL).
-
Purification: Recrystallize from hot ethanol/water to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Kinase Inhibition Screening (FRET-Based)
Objective: Determine IC
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Triton X-100. -
Compound Prep: Prepare 10-point serial dilutions of thiazole derivatives in DMSO (Final DMSO conc. < 1%).
-
Reaction Mix: Combine Src Kinase (0.5 nM), FRET peptide substrate (2
M), and ATP (at K concentration, typically 10-50 M). -
Incubation: Add compounds to the reaction mix. Incubate at 25°C for 60 minutes.
-
Detection: Add EDTA-containing termination buffer. Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC
.
References
-
Thiamine Pyrophosphate Mechanism
-
Wikipedia: Thiamine pyrophosphate. (Accessed 2026).[3] The detailed mechanism of the thiazolium ylide and decarboxylation.
-
-
Dasatinib Binding Mode
-
Dasatinib–SIK2 Binding Elucidated by Homology Modeling. (NIH/PubMed). Details the hydrogen bonding of 2-aminothiazole to the kinase hinge.[7]
-
-
Ritonavir CYP3A4 Inhibition
-
Hantzsch Synthesis Protocol
- Hantzsch Thiazole Synthesis - Chem Help Asap.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]
4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride properties
An In-Depth Technical Guide to 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride
Part 1: Executive Summary
4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (CAS: 7709-58-2) is a high-value heterocyclic intermediate extensively utilized in the synthesis of pharmaceutical agents and agrochemicals. Structurally characterized by a reactive chloromethyl moiety at the C4 position and a methyl group at the C2 position, this compound serves as a critical electrophile in nucleophilic substitution reactions.
While it is a structural analog to the 2-isopropyl thiazole fragment found in the antiretroviral drug Ritonavir , the 2-methyl variant is distinctively valued for constructing RGD (Arg-Gly-Asp) peptidomimetics , integrin ligands, and novel antimicrobial agents. Its hydrochloride salt form is preferred in industrial applications due to enhanced thermal stability and solubility compared to the volatile and unstable free base.
Part 2: Chemical Profile & Physical Properties[1][2]
The hydrochloride salt stabilizes the molecule, preventing the self-alkylation (polymerization) often observed in free-base alkyl chlorides.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride | |
| CAS Number | 7709-58-2 | |
| Molecular Formula | C₅H₆ClNS[1] · HCl | (Salt form) |
| Molecular Weight | 184.09 g/mol | 147.63 (Free base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 166–169 °C (sublimes) | Dec. >186 °C [1] |
| Solubility | Soluble in Water, DMSO, Methanol | Sparingly soluble in non-polar solvents |
| Acidity | pH < 2 (in aqueous solution) | Due to HCl dissociation |
| Stability | Hygroscopic; degrades in moist air | Store under inert gas (Ar/N₂) |
Part 3: Synthesis & Production Protocol
The industrial standard for producing this compound is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Reaction Mechanism
The synthesis involves the condensation of thioacetamide (providing the N-C-S fragment) with 1,3-dichloroacetone (providing the C-C-O backbone). The reaction proceeds via a nucleophilic attack of the sulfur on the alkyl chloride, followed by dehydration and cyclization.
Diagram 1: Hantzsch Synthesis Pathway
Caption: The convergent Hantzsch synthesis pathway utilizing thioacetamide and 1,3-dichloroacetone.
Experimental Protocol
Safety Warning: 1,3-Dichloroacetone is a potent lachrymator. Thioacetamide is a carcinogen.[3] Perform all operations in a certified fume hood.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve 1,3-dichloroacetone (1.0 eq, e.g., 12.7 g) in absolute ethanol (50 mL).
-
Separately, dissolve thioacetamide (1.0 eq, e.g., 7.5 g) in absolute ethanol (30 mL).
-
-
Condensation:
-
Add the thioacetamide solution dropwise to the dichloroacetone solution under vigorous stirring at room temperature (20–25 °C).
-
Observation: The reaction is exothermic. A cooling bath may be required to maintain temperature <30 °C to prevent side reactions.
-
-
Reaction Incubation:
-
Stir the mixture for 24 hours. The solution will darken, and a white precipitate (the product) may begin to form as the concentration of HCl increases.
-
-
Crystallization & Isolation:
-
Cool the reaction mixture to 0–5 °C and hold for 4 hours to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold acetone (2 x 20 mL) to remove unreacted starting materials and colored impurities.
-
-
Purification (Recrystallization):
-
Recrystallize the crude solid from hot ethanol/methanol (9:1).
-
Dry under vacuum at 40 °C for 12 hours.
-
Yield: Typical yields range from 75–85%.
-
Part 4: Reactivity & Applications
The 4-chloromethyl group exhibits benzylic-like reactivity , making it highly susceptible to
Structural Analogy to Antivirals
While Ritonavir utilizes a 2-isopropyl thiazole moiety (derived from isobutyrothioamide) [2], the 2-methyl analog is a standard model compound used to optimize thiazole coupling reactions. It allows researchers to validate synthetic routes before committing more expensive, custom-synthesized isopropyl precursors.
Synthesis of RGD Peptidomimetics
In drug discovery, this compound is used to synthesize cyclic RGD (Arg-Gly-Asp) antagonists. The chloromethyl group reacts with cysteine thiols or amine terminators in solid-phase peptide synthesis (SPPS) to form macrocyclic constraints, improving the metabolic stability of the peptide [3].
Diagram 2: Nucleophilic Substitution Workflow
Caption: Divergent synthetic applications via nucleophilic substitution at the C4-chloromethyl site.
Part 5: Handling, Stability, and Safety (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[4]
-
Acute Toxicity: Oral/Inhalation (Toxic).
-
Sensitization: Potential skin sensitizer.[4]
Storage Protocol: The hydrochloride salt is hygroscopic .[5] Exposure to moisture leads to hydrolysis, releasing HCl gas and degrading the chloromethyl activity.
-
Container: Tightly sealed glass or Teflon.
-
Environment: Store at 2–8 °C under Argon or Nitrogen.
-
Shelf Life: 24 months if properly stored.
Self-Validating Safety Check: Before use, check the physical state. If the solid appears "wet" or sticky, or smells excessively of HCl, hydrolysis has occurred. Perform a melting point check; a depressed melting point (<160 °C) indicates significant decomposition.
References
-
Ranbaxy Laboratories Ltd. (2006).[6] WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.[6] Google Patents. Retrieved from
Sources
- 1. 2-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 11275091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole
Executive Summary
This application note details the optimized protocol for the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride , a critical heterocyclic building block.[1] This compound acts as a pivotal intermediate in the synthesis of the HIV protease inhibitor Ritonavir and other antiretroviral agents.
The method utilizes the classic Hantzsch Thiazole Synthesis , reacting thioacetamide with 1,3-dichloroacetone.[1] Unlike generic textbook descriptions, this guide addresses the specific handling requirements of the highly lachrymatory
Strategic Pre-Lab Planning
Safety & Hazard Mitigation (Critical)
The synthesis involves 1,3-dichloroacetone (1,3-DCA) , a reagent requiring extreme caution.[1]
| Hazard Class | Risk Description | Mitigation Strategy |
| Lachrymator | 1,3-DCA is a potent tear gas agent.[1] Exposure causes severe eye/respiratory irritation. | Zero-Exposure Protocol: Weigh and handle ONLY inside a certified chemical fume hood. |
| Blistering Agent | Direct skin contact causes immediate blistering and chemical burns. | Double-gloving (Nitrile/Laminate) and lab coat required.[1] |
| Corrosive | The product is isolated as an HCl salt; acidic vapors may be generated. | Use a caustic scrubber or trap if scaling up >100g. |
Reagent Quality Control
-
1,3-Dichloroacetone: Must be stored at <4°C. If the solid has turned into a dark oil, it has polymerized/decomposed and must be recrystallized or discarded.[1]
-
Thioacetamide: Hygroscopic. Dry in a desiccator over
if clumping is observed. -
Solvent: Anhydrous Ethanol (EtOH) or Acetone is recommended to prevent hydrolysis of the chloromethyl group to a hydroxymethyl group.
Reaction Mechanism
The synthesis proceeds via the Hantzsch condensation.[2][3][4] The sulfur atom of the thioamide nucleophilically attacks the
Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the thiazole hydrochloride salt.
Experimental Protocol
Materials
-
Thioacetamide (7.51 g, 100 mmol)[1]
-
1,3-Dichloroacetone (12.7 g, 100 mmol)[1]
-
Absolute Ethanol (100 mL)
-
Diethyl Ether or MTBE (for washing)[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Nitrogen Purge: Flush the system with nitrogen for 5 minutes to remove ambient moisture.
-
Add Thioacetamide (7.51 g) and Absolute Ethanol (60 mL) to the flask. Stir at room temperature (20–25°C) until fully dissolved.
Phase 2: Controlled Addition
-
Dissolve 1,3-Dichloroacetone (12.7 g) in Absolute Ethanol (40 mL) in a separate dropping funnel.
-
Critical Step: Add the 1,3-DCA solution dropwise to the thioacetamide solution over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature
using a water bath if necessary to prevent polymerization.
-
Phase 3: Cyclization & Crystallization
-
Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) .
-
Maintain reflux for 4 hours . The solution will darken slightly, and solids may begin to precipitate.
-
Cool the mixture slowly to room temperature, then transfer to an ice bath (0–5°C) and stir for 1 hour to maximize precipitation of the hydrochloride salt.
Phase 4: Isolation
-
Filter the white-to-pale-yellow crystalline solid using a Buchner funnel under vacuum.[1]
-
Wash: Rinse the filter cake twice with cold Ethanol (10 mL each) followed by Diethyl Ether (20 mL) to remove unreacted 1,3-DCA and colored impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Expected Results
-
Yield: 14.7 g – 16.5 g (80–90%)
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 168–170°C (decomposition).
Process Workflow & Optimization
Figure 2: Operational workflow for the batch synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Solvent volume too high or product solubility too high.[1] | Concentrate the reaction mixture by 50% via rotary evaporation before cooling. Add diethyl ether to induce precipitation. |
| Product is Sticky/Oily | Polymerization of 1,3-DCA or incomplete dehydration.[1] | Ensure 1,3-DCA quality before use. Recrystallize the crude product from Isopropanol/Ethanol (1:1). |
| NMR shows -CH2OH peak | Hydrolysis of chloromethyl group.[1] | Ensure anhydrous solvents are used. Avoid prolonged exposure to atmospheric moisture. |
Characterization Data (Self-Validation)
To validate the synthesis, compare your isolated product against these standard parameters.
| Parameter | Specification | Notes |
| 1H NMR (DMSO-d6) | The singlet at 4.95 ppm confirms the integrity of the chloromethyl group.[1] | |
| Mass Spectrometry | [M+H]+ = 148.0 (Free Base) | Analysis usually requires neutralization; the salt gives the cation mass. |
| Solubility | Soluble in water, DMSO, Methanol. | Insoluble in non-polar solvents (Hexane, Ether). |
References
-
Abbott Laboratories. (1994). International Patent Application WO 94/14436: Retroviral Protease Inhibiting Compounds. (Describes the industrial route to Ritonavir intermediates).
-
Organic Syntheses. (1923). 1,3-Dichloroacetone.[1][4][5][6][7][8] Org. Synth. 1923, 3,[1][9] 43. (Foundational preparation and safety data for the starting material).
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1,3-Dichloroacetone. (Mandatory safety review).
-
J. Am. Chem. Soc. (1934).[10] The Synthesis of Thiazoles. 56, 2, 470–471.[10] (Classic Hantzsch synthesis reference).[4][11] [1]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-(chloromethyl)-2-methyl-1,3-thiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health.[1] The continuous emergence of multi-drug resistant (MDR) pathogens necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[2][3] Among the diverse heterocyclic compounds investigated, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry.[4][5] Thiazole-containing compounds are found in numerous approved drugs and exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][6]
This guide focuses on a specific, highly promising subclass: 4-(chloromethyl)-2-methyl-1,3-thiazole derivatives . The presence of the 4-(chloromethyl) group introduces a reactive electrophilic site, suggesting a potential mechanism of action involving covalent modification of essential microbial targets. This unique structural feature distinguishes these derivatives from other thiazole compounds and offers a compelling avenue for developing potent and potentially resistance-evading antimicrobial agents.
This document provides a comprehensive framework for the synthesis, characterization, and detailed antimicrobial evaluation of these derivatives. The protocols are designed to be robust and self-validating, guiding the researcher from initial screening to quantitative assessment and preliminary mechanistic insights.
Scientific Background: Understanding Thiazole's Antimicrobial Potential
Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, highlighting the scaffold's versatility.[1] Key established modes of action for various thiazole-based compounds include:
-
Inhibition of Cell Wall Synthesis: Some derivatives act as inhibitors of MurB, an enzyme crucial for the biosynthesis of bacterial peptidoglycan.[1][7]
-
Disruption of Cell Division: The bacterial protein FtsZ, which is essential for cytokinesis, has been identified as a target for certain thiazole compounds.[1]
-
Inhibition of Protein Synthesis: Recent studies have shown that some thiazole derivatives can inhibit the bacterial 50S ribosomal subunit, thereby halting protein synthesis.[8]
-
Enzyme Inhibition: Other key enzymes, such as tryptophanyl-tRNA synthetase, have been identified as targets.[7]
-
Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[4]
Hypothesized Mechanism for 4-(chloromethyl) Derivatives:
The 4-(chloromethyl) group is a potent alkylating agent. We hypothesize that this functional group enables these derivatives to form stable covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) within the active sites of essential microbial enzymes or proteins. This irreversible inhibition could lead to potent bactericidal or fungicidal activity and may be less susceptible to resistance mechanisms that rely on drug efflux.
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
Application Note 1: Synthesis and Characterization
The synthesis of the core 2-methyl-1,3-thiazole structure typically employs the Hantzsch thiazole synthesis . This well-established method involves the cyclocondensation of a thioamide (thioacetamide) with an α-haloketone (e.g., 1,3-dichloroacetone to install the chloromethyl group).
Caption: High-level workflow for antimicrobial drug discovery.
Trustworthiness through Characterization: It is critical to validate the structure and purity of each synthesized derivative before biological evaluation. Inconsistent or impure compounds are a primary source of non-reproducible data.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton spectrum should clearly show signals corresponding to the 2-methyl group, the 4-chloromethyl group, and the C5-proton of the thiazole ring.[4][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups and the integrity of the thiazole ring.[8]
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[8]
Application Note 2: Protocols for Antimicrobial Susceptibility Testing
The following protocols provide a tiered approach to evaluating antimicrobial efficacy, moving from qualitative screening to quantitative determination of potency.
Protocol 2.1: Agar Disc Diffusion Assay (Qualitative Screening)
This method provides a rapid, qualitative assessment of antimicrobial activity and is ideal for screening a library of new derivatives.[5]
Objective: To determine if a compound has inhibitory activity against a specific microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile 6 mm paper discs.
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Microbial cultures grown to 0.5 McFarland standard.
-
Positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO-loaded disc).
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of an agar plate with the prepared inoculum in three different directions to ensure uniform growth.
-
Disc Application: Aseptically apply sterile paper discs to the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disc. Load the positive and negative controls onto separate discs.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[9]
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition (ZOI) around each disc, where microbial growth is absent.
Interpretation:
-
A larger ZOI diameter generally indicates greater antimicrobial activity.
-
The absence of a zone indicates inactivity at the tested concentration.
-
Compare the ZOI of test compounds to the positive control.
Scientist's Note (Causality): The disc diffusion method relies on the principle of radial diffusion of the compound from the disc into the agar. The ZOI size is influenced not only by the compound's intrinsic activity but also by its solubility, molecular weight, and diffusion rate through the agar. Therefore, this is a preliminary, not a definitive, measure of potency.
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard quantitative method for determining the lowest concentration of a drug that prevents visible growth of a microorganism.[5]
Objective: To quantitatively determine the potency of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Test compound stock solution.
-
Microbial inoculum prepared and diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.
-
Positive control (drug-free growth well).
-
Negative control (broth-only sterility well).
-
Resazurin or similar viability indicator (optional).
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate under appropriate conditions with shaking to ensure aeration.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability dye like resazurin can be added to aid in visualization (blue = no growth, pink = growth).
Self-Validation System: The protocol's integrity is confirmed by the controls. The positive control (inoculum, no drug) must show robust growth (turbidity). The negative control (broth only) must remain clear, confirming the sterility of the medium and handling.
Caption: Step-by-step workflow for the Broth Microdilution (MIC) assay.
Protocol 2.3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol distinguishes between static (inhibitory) and cidal (killing) activity.
Objective: To determine the lowest concentration of a compound that kills ≥99.9% of the initial inoculum.
Procedure:
-
Perform MIC Test: First, determine the MIC as described in Protocol 2.2.
-
Plating: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and spot-plate it onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plate under appropriate conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.
Data Presentation
Quantitative data from MIC and MBC/MFC assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus (ATCC 25923) | E. coli (ATCC 35218) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Derivative 1 | 4 | 8 | 32 | 16 |
| Derivative 2 | 2 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Bactericidal/Bacteriostatic Profile
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 2 | S. aureus | 2 | 4 | 2 | Bactericidal |
| Derivative 2 | E. coli | 4 | >64 | >16 | Bacteriostatic |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
References
- Synthesis and Evaluation of Novel Thiazole Derivatives. (n.d.). Academia.edu.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed.
- Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. (2024). Source not specified.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Source not specified.
- Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016). ResearchGate.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Source not specified.
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Application Notes and Protocols for the Anticancer Screening of 4-(Chloromethyl)-2-methyl-1,3-thiazole Analogs
Introduction: The Therapeutic Potential of the Thiazole Scaffold in Oncology
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In the realm of oncology, thiazole derivatives have emerged as a promising class of anticancer agents.[1] Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[2] Notable examples of FDA-approved thiazole-containing anticancer drugs include Dasatinib, a dual Abl/Src family tyrosine kinase inhibitor, and Ixazomib, a proteasome inhibitor. The structural versatility of the thiazole nucleus allows for facile modification at multiple positions, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on a specific subclass of thiazole derivatives: analogs of 4-(chloromethyl)-2-methyl-1,3-thiazole. The chloromethyl group at the C4 position serves as a reactive handle for the synthesis of diverse analogs through nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate the compound's biological activity. The 2-methyl group can also be varied, though it is kept constant in this core structure. This document provides a comprehensive framework for the synthesis, in vitro anticancer screening, and mechanistic evaluation of these analogs, designed for researchers, scientists, and drug development professionals.
I. Synthesis of 4-(Chloromethyl)-2-methyl-1,3-thiazole and its Analogs
The foundational step in this screening cascade is the robust synthesis of the core scaffold and its subsequent diversification. The classical Hantzsch thiazole synthesis is a reliable and widely adopted method for constructing the thiazole ring.[3][4][5]
Workflow for Synthesis and Diversification
Caption: Synthetic workflow for 4-(chloromethyl)-2-methyl-1,3-thiazole analogs.
Protocol 1: Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole
This protocol is adapted from the well-established Hantzsch thiazole synthesis.
Materials:
-
1,3-Dichloroacetone
-
Thioacetamide
-
Absolute Ethanol
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (100 mmol) in absolute ethanol (150 mL).
-
To this solution, add 1,3-dichloroacetone (100 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-(chloromethyl)-2-methyl-1,3-thiazole.
Protocol 2: Synthesis of N-Substituted Analogs
The chloromethyl group is a versatile electrophile for the synthesis of various analogs.
Materials:
-
4-(chloromethyl)-2-methyl-1,3-thiazole
-
A library of nucleophiles (e.g., various amines, thiols, alcohols)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve 4-(chloromethyl)-2-methyl-1,3-thiazole (10 mmol) in the chosen aprotic solvent (50 mL).
-
Add the desired nucleophile (12 mmol, 1.2 equivalents) and the non-nucleophilic base (15 mmol, 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting analog by column chromatography or recrystallization.
II. In Vitro Anticancer Screening
A tiered screening approach is recommended to efficiently identify promising candidates from the synthesized library of analogs.
Workflow for In Vitro Anticancer Screening
Caption: Tiered workflow for in vitro anticancer screening of thiazole analogs.
Selection of Cancer Cell Lines
The choice of cell lines is critical for the relevance of the screening results.[6] A panel of cell lines from different tissue origins is recommended to assess the spectrum of activity. For initial screening, the NCI-60 panel provides a standardized platform.[2] Alternatively, a smaller, representative panel can be used, such as:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast cancer
-
HCT116: Colorectal carcinoma
-
A549: Lung carcinoma
-
PC-3: Prostate carcinoma
-
A normal cell line (e.g., hTERT immortalized fibroblasts) should be included to assess selectivity.[7]
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Thiazole analogs and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8][9]
-
Prepare serial dilutions of the thiazole analogs and the positive control in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Analog 1 | 5.2 ± 0.6 | 8.1 ± 0.9 | 12.5 ± 1.3 |
| Analog 2 | 25.8 ± 2.1 | 30.4 ± 3.5 | > 50 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Note: The data presented above are for illustrative purposes only. |
III. Mechanistic Studies
For "hit" compounds with significant cytotoxic activity, further studies are necessary to elucidate their mechanism of action.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the thiazole analog for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
A proper gating strategy is crucial for accurate data interpretation.[14]
Apoptosis Pathway
Caption: A simplified intrinsic apoptosis pathway often modulated by anticancer agents.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% Ethanol
-
PBS containing RNase A and Propidium Iodide
-
Flow cytometer
Procedure:
-
Treat cells with the thiazole analog for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 6: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and PARP.[17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
| Protein Target | Expected Observation in Apoptotic Cells |
| Cleaved Caspase-3 | Increased signal |
| Cleaved PARP | Increased signal |
| Bcl-2 (anti-apoptotic) | Decreased signal |
| Bax (pro-apoptotic) | Increased signal |
IV. In Silico Studies: Molecular Docking
Molecular docking can provide insights into the potential binding modes of the active thiazole analogs with relevant anticancer protein targets, helping to rationalize the observed biological activity and guide further optimization.[20]
Workflow for Molecular Docking
-
Protein Target Selection: Based on the observed mechanism of action (e.g., apoptosis induction), select relevant protein targets such as Bcl-2 or Cyclin-Dependent Kinase 2 (CDK2).[21][22]
-
Ligand and Protein Preparation: Prepare the 3D structures of the thiazole analogs and the chosen protein target.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro) to predict the binding poses and affinities of the analogs within the protein's active site.
-
Analysis of Interactions: Analyze the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.
V. Conclusion and Future Directions
This guide provides a comprehensive and integrated approach for the anticancer screening of 4-(chloromethyl)-2-methyl-1,3-thiazole analogs. By following these detailed protocols, researchers can systematically synthesize, screen, and characterize novel thiazole derivatives with therapeutic potential. The self-validating nature of this workflow, which incorporates positive and negative controls, dose-response studies, and multi-faceted mechanistic assays, ensures the generation of reliable and reproducible data. Promising lead compounds identified through this cascade can then be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.
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Adwas, A. A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. PeerJ, 8, e9919. Retrieved from [Link]
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Muttaqin, F. Z., et al. (2020). Pharmacophore and Molecular Docking-Based Virtual Screening of B-Cell Lymphoma 2 (BCL 2) Inhibitor from Zinc Natural Database as Anti-Small Cell Lung Cancer. Indonesian Journal of Cancer Chemoprevention, 11(1), 1-8. Retrieved from [Link]
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Alexander, S. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]
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Vang, R., et al. (2013). Development, validation and pilot screening of an in vitro multi-cellular three-dimensional cancer spheroid assay for anti-cancer drug testing. Journal of visualized experiments : JoVE, (72), e50139. Retrieved from [Link]
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Abdel-Mohsen, S. A., et al. (2019). Tailoring of novel biologically active molecules based on N-substituted sulfonamides bearing thiazole moiety exhibiting… Organic and Medicinal Chemistry International Journal, 8(5). Retrieved from [Link]
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- 21. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Protocol for N-Alkylation with 4-(chloromethyl)-2-methyl-1,3-thiazole
Abstract & Strategic Significance
The 4-(chloromethyl)-2-methyl-1,3-thiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a key building block in the synthesis of diverse bioactive compounds, including Ritonavir-like protease inhibitors, anticonvulsants, and various kinase inhibitors. Its structural value lies in the thiazole ring's ability to act as a bioisostere for pyridine or imidazole, improving metabolic stability and lipophilicity.
However, the alkylation of amines using 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride presents specific challenges often overlooked in standard literature:
-
Salt Neutralization: The reagent is commercially supplied as a hygroscopic hydrochloride salt (CAS 7709-58-2), requiring careful stoichiometric adjustment of the base.
-
Free Base Instability: The free base form is prone to polymerization and hydrolysis; in situ generation is preferred over isolation.
-
Vesicant Properties: The chloromethyl functionality mimics nitrogen mustards, necessitating strict safety containment.
This guide provides two validated protocols for N-alkylation, optimized for substrate class and reaction scale.
Chemical Profile & Safety
| Property | Specification |
| Reagent Name | 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride |
| CAS Number | 7709-58-2 |
| Molecular Weight | 184.09 g/mol (Salt) / 147.63 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in MeCN/THF (Salt form) |
| Hazards | Corrosive, Vesicant. Causes severe skin burns and eye damage. Handle in a fume hood. |
Mechanistic Insight & Reaction Design
The reaction proceeds via a classical SN2 Nucleophilic Substitution .[1][2][3] The reaction rate is heavily influenced by the leaving group ability (Cl vs. I) and the solubility of the nucleophile.
Critical Optimization Factors
-
The "Double Base" Rule: Since the reagent is an HCl salt, the first equivalent of base is consumed solely to liberate the free amine and the free thiazole base. A second equivalent is required to neutralize the HCl generated during the alkylation. Recommendation: Use
equivalents of base. -
Finkelstein Catalysis: The chloride leaving group is moderately reactive. Adding catalytic Sodium Iodide (NaI) generates the corresponding iodomethyl species in situ, which reacts 10–100x faster with the amine nucleophile.
-
Solvent Effects:
-
Acetonitrile (MeCN): Preferred for mild conditions; easy workup.
-
DMF: Required for poor nucleophiles or when using NaH.
-
Mechanistic Pathway (DOT Visualization)
Caption: Dual-pathway mechanism showing base neutralization and Iodide-catalyzed acceleration.
Experimental Protocols
Protocol A: Mild Alkylation (Secondary Amines / Anilines)
Best for: Secondary amines, morpholines, piperazines, and electron-rich anilines.
Key Reagents: Acetonitrile (MeCN), Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the Amine Substrate (1.0 equiv) and Acetonitrile (10 mL per mmol substrate).
-
Base Activation: Add
(3.0 equiv). Note: Cesium Carbonate ( ) can be used for lower solubility substrates. -
Catalyst Addition: Add NaI (0.1 equiv / 10 mol%). This is crucial for reaction speed.
-
Reagent Addition: Add 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.1 – 1.2 equiv) in a single portion.
-
Reaction:
-
Standard: Heat to 60°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting material (amine) should disappear.
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Strong Base Alkylation (Amides / Indoles)
Best for: Weak nucleophiles like amides, sulfonamides, indoles, or pyrroles. Key Reagents: DMF, Sodium Hydride (NaH).
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Deprotonation:
-
Add NaH (60% dispersion in oil, 2.5 equiv) to anhydrous DMF at 0°C.
-
Add the Substrate (1.0 equiv) dissolved in minimal DMF dropwise.
-
Stir at 0°C to RT for 30 mins to ensure anion formation.
-
-
Reagent Prep (The "Free Base" Trick):
-
In a separate vial, mix 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.2 equiv) with DMF.
-
Optional: If the substrate is extremely sensitive to acid, pre-neutralize this solution with 1.2 equiv of DIPEA before adding to the NaH mixture. However, usually, the excess NaH handles the HCl salt directly.
-
-
Addition: Add the thiazole solution dropwise to the reaction flask at 0°C.
-
Reaction: Allow to warm to RT. Stir for 2–6 hours.
-
Quench: Carefully quench with saturated
solution (gas evolution!). -
Extraction: Extract with EtOAc (x3). Crucial: Wash the organic layer with 5% LiCl solution (x3) to remove DMF.
-
Purification: Standard chromatography.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | HCl salt quenched the base. | Increase base to 3.0–4.0 equiv. Ensure reagent quality. |
| Reaction Stalled | Chloride is a poor leaving group. | Add 0.5 equiv NaI (Finkelstein condition) and increase temp to reflux. |
| Polymerization (Tarry reaction) | Free base instability. | Do not premix the thiazole reagent with base for long periods. Add it last. |
| Product is Water Soluble | Thiazole nitrogen protonation. | During workup, ensure the aqueous layer pH is >9. Use DCM/Isopropanol (3:1) for extraction.[6] |
Workflow Visualization
Caption: Decision tree for selecting the appropriate alkylation protocol based on nucleophile strength.
References
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles and Finkelstein Reaction Mechanisms. Retrieved from [Link]
-
Potkin, V. I., et al. (2008).[7] Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.[7] Russian Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Versatile Synthon: 4-(Chloromethyl)-2-methyl-1,3-thiazole as a Cornerstone for Heterocyclic Chemistry
Introduction: The Thiazole Moiety in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its role in a vast array of biologically active compounds, including antibacterial, antifungal, antitumor, and anti-inflammatory agents.[2] The strategic functionalization of the thiazole core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the diverse array of functionalized thiazoles, 4-(chloromethyl)-2-methyl-1,3-thiazole emerges as a particularly powerful and versatile building block. The presence of a reactive chloromethyl group attached to a stable 2-methylthiazole core provides a convenient handle for introducing the thiazole motif into more complex molecular architectures through nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 4-(chloromethyl)-2-methyl-1,3-thiazole, complete with detailed protocols and mechanistic insights.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of a chemical building block is essential for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 4-(chloromethyl)-2-methyl-1,3-thiazole
| Property | Value | Source |
| CAS Number | 39238-07-8 | [3] |
| Molecular Formula | C₅H₆ClNS | [3] |
| Molecular Weight | 147.63 g/mol | [3] |
| Boiling Point | 217 °C | [3] |
| Density | 1.271 g/cm³ | [3] |
| Flash Point | 85 °C | [3] |
| Storage | Inert atmosphere, store in freezer under -20°C | [3] |
Safety and Handling:
4-(Chloromethyl)-2-methyl-1,3-thiazole is classified as a corrosive material that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed and may cause an allergic skin reaction.[5][6] Therefore, it is imperative to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong reducing agents.[4]
Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole: The Hantzsch Thiazole Synthesis
The most common and reliable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the preparation of 4-(chloromethyl)-2-methyl-1,3-thiazole, the readily available starting materials are 1,3-dichloroacetone and thioacetamide.
Protocol 1: Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole
This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.[8][10]
Materials:
-
1,3-Dichloroacetone (1.0 eq)
-
Thioacetamide (1.0 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product, which may be an oil or a semi-solid.
-
For purification, the residue can be subjected to vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: Yields for Hantzsch thiazole syntheses are typically in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.
Characterization: The structure of the synthesized 4-(chloromethyl)-2-methyl-1,3-thiazole should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data for 4-(chloromethyl)-2-methyl-1,3-thiazole
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.7 ppm, a singlet for the chloromethyl protons (CH₂Cl) around δ 4.7 ppm, and a singlet for the thiazole proton (H-5) around δ 7.3 ppm. |
| ¹³C NMR | Signals for the methyl carbon, the chloromethyl carbon, and the three thiazole ring carbons. The C=N carbon (C-2) will be the most downfield. |
| IR (Infrared) | Characteristic peaks for C-H stretching, C=N stretching of the thiazole ring, and C-Cl stretching. |
| MS (Mass Spec) | A molecular ion peak (M⁺) corresponding to the molecular weight of 147.63 g/mol , along with a characteristic M+2 peak due to the chlorine isotope. |
Applications in Heterocycle Synthesis
The synthetic utility of 4-(chloromethyl)-2-methyl-1,3-thiazole lies in the high reactivity of the chloromethyl group towards nucleophilic attack, making it an excellent electrophile for introducing the 2-methyl-1,3-thiazol-4-ylmethyl moiety.
Synthesis of Substituted Aminothiazoles
The reaction with primary or secondary amines provides a straightforward route to a variety of N-substituted aminomethylthiazoles, which are common motifs in pharmacologically active molecules.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol is based on standard N-alkylation procedures.
Materials:
-
4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
A suitable base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the amine (1.1 eq) and the base (1.5 eq) in the chosen solvent, add 4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Thioethers
Reaction with thiols or thiolate anions readily forms thioethers, which can be valuable intermediates or final products in their own right.
Protocol 3: General Procedure for S-Alkylation of Thiols
Materials:
-
4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq)
-
Thiol (1.0 eq)
-
A suitable base (e.g., NaH, K₂CO₃) (1.1 eq)
-
A polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the thiol (1.0 eq) in the chosen solvent, add the base (1.1 eq) portion-wise at 0 °C to form the thiolate.
-
Stir the mixture for 15-30 minutes at 0 °C, then add a solution of 4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract with an organic solvent.
-
Work up the organic phase as described in Protocol 2.
-
Purify the product by column chromatography or recrystallization.
Construction of Fused Heterocyclic Systems
A particularly powerful application of 4-(chloromethyl)-2-methyl-1,3-thiazole is in the synthesis of fused bicyclic and polycyclic heterocycles. This is typically achieved by reacting it with bifunctional nucleophiles. For example, reaction with a compound containing both an amino and a thioamide functionality can lead to the formation of a thiazolo[3,2-a]pyrimidine ring system.
Protocol 4: Synthesis of a Fused Thiazolo[3,2-a]pyrimidine System (Illustrative)
This protocol is a conceptual adaptation based on the reaction of similar electrophilic thiazoles with bifunctional nucleophiles.
Materials:
-
4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq)
-
2-Amino-4-methylpyrimidine-6-thiol (or similar bifunctional nucleophile) (1.0 eq)
-
A suitable base (e.g., NaOEt in EtOH)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add the 2-amino-4-methylpyrimidine-6-thiol (1.0 eq) and stir until a clear solution is formed.
-
Add 4-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with water and cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Table 3: Representative Yields for Reactions of Chloro/Bromo Alkyl Thiazole Derivatives
| Nucleophile | Product Type | Typical Yield | Reference |
| Amines | N-Alkylated Amines | 70-95% | [11] |
| Thiols | S-Alkylated Thioethers | 80-95% | [11] |
| Thioureas | Fused Heterocycles | 60-85% | [9][12] |
Conclusion
4-(chloromethyl)-2-methyl-1,3-thiazole is a highly valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation via the Hantzsch synthesis and the versatile reactivity of its chloromethyl group make it an indispensable tool for synthetic and medicinal chemists. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this synthon in the development of novel molecules with potential applications in drug discovery and materials science. As with any reactive chemical, adherence to proper safety protocols is paramount for its successful and safe application in the laboratory.
References
-
Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 3. Available at: [Link]
-
El-Metwaly, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-4-yl)-1,3-thiazole Derivatives as Potential Anticancer Agents. Molecules, 27(24), 8893. Available at: [Link]
-
Gauthier, J. Y., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Letters in Organic Chemistry, 2(3), 220-223. Available at: [Link]
-
Hassan, A. S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4779. Available at: [Link]
-
Khan, I., et al. (2013). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 5(4), 136-141. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (2018). 4-(chloromethyl)-2-methyl-1,3-thiazole. Chemdad. Available at: [Link]
- Trost, B. M., & Li, C. J. (Eds.). (2014).
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 23(11), 2826. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2022). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 3. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 11. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 4-(chloromethyl)-2-methyl-1,3-thiazole synthesis
Welcome to the Technical Support Center for the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block for various active pharmaceutical ingredients (APIs), including the HIV protease inhibitor Ritonavir, achieving a high yield and purity of this intermediate is paramount.[1][2][3]
This document moves beyond standard procedures to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your methodology for robust and repeatable results.
Core Synthesis Overview: The Hantzsch Thiazole Synthesis
The most reliable and widely used method for preparing 4-(chloromethyl)-2-methyl-1,3-thiazole is the Hantzsch Thiazole Synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reactants are 1,3-dichloroacetone and thioacetamide .
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioacetamide acts as a nucleophile, attacking one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone in an SN2 reaction.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting heterocyclic alcohol readily dehydrates under the reaction conditions to form the stable, aromatic thiazole ring.[6]
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
-
Insight: The primary impurity is often the isomeric product, 4-(chloromethyl)-5-methyl-1,3-thiazole , formed if the thioacetamide attacks the other carbon of the acetone backbone. Another possibility, especially with excess thioamide, is the formation of bis-thiazolyl ketones. [7]* Solution:
-
Control Temperature: As mentioned, maintaining a low and controlled temperature during the initial reaction phase minimizes the activation energy barrier for alternative reaction pathways.
-
Stoichiometric Control: Avoid a large excess of thioacetamide to prevent double substitution products.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. If side products begin to appear, the reaction should be quenched.
-
Q3: The work-up and purification of my product are challenging. What are the best practices?
-
Insight: The crude product is often an oil and can be thermally sensitive. The presence of unreacted starting materials and acidic byproducts (HCl) can complicate purification.
-
Solution:
-
Neutralization: After the reaction is complete, the mixture is typically concentrated to remove the solvent. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and washed with a mild base like aqueous sodium bicarbonate solution to neutralize HCl and remove acidic impurities.
-
Aqueous Washes: Follow the base wash with a water wash and then a brine wash to remove water-soluble impurities and residual water.
-
Purification Method:
-
Vacuum Distillation: This is the preferred method for purifying the final product on a larger scale. The product is a relatively low-boiling oil. [8] * Column Chromatography: While effective, it can be cumbersome for large quantities. It is more suitable for small-scale synthesis or when very high purity is required. Standard silica gel with a hexane/ethyl acetate gradient is a good starting point. [2]
-
-
Experimental Protocol
This protocol is a robust starting point, synthesized from common procedures. [2][9][10] Materials:
-
Thioacetamide (99%)
-
1,3-Dichloroacetone (98%)
-
Acetone (ACS grade)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thioacetamide (1.0 eq) in acetone (to make a ~1 M solution). Place the flask in an ice-water bath.
-
Reagent Addition: Dissolve 1,3-dichloroacetone (1.0 eq) in an equal volume of acetone and add it to the dropping funnel. Add the 1,3-dichloroacetone solution to the stirred thioacetamide solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: a. Remove the acetone under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in DCM. c. Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a yellow to brown oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain 4-(chloromethyl)-2-methyl-1,3-thiazole as a clear, pale-yellow oil.
Data & Optimization Parameters
The following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Condition / Variable | Rationale & Expected Outcome | Typical Yield |
| α-Haloketone | 1,3-Dichloroacetone vs. 1,3-Dibromoacetone | 1,3-dibromoacetone is more reactive but also more expensive and less stable. Dichloroacetone provides a good balance of reactivity and cost. [11] | 70-85% |
| Solvent | Acetone, Ethanol, THF | Acetone offers good solubility and is easily removed. [9]Ethanol is a protic solvent that can facilitate proton transfers in the mechanism. [4]THF is a good aprotic alternative. [10] | 75-90% |
| Temperature | 0°C addition, then RT | Controls initial exotherm, preventing side product formation. Stirring at RT allows the reaction to proceed to completion. | 80-90% |
| Temperature | Reflux | Can increase reaction rate but may lead to lower purity and yield due to decomposition or side reactions. [10] | 60-75% |
| Stoichiometry | 1.05 eq Thioacetamide | A slight excess can help drive the reaction to completion without significantly increasing byproduct formation. | >85% |
Frequently Asked Questions (FAQs)
-
Q: Can I use 1,3-dibromoacetone instead of 1,3-dichloroacetone?
-
A: Yes. 1,3-dibromoacetone is a more reactive electrophile due to bromine being a better leaving group than chlorine. This can lead to faster reaction times but may also increase the propensity for side reactions if the temperature is not carefully controlled. It is also typically more expensive. [11]
-
-
Q: How critical is the purity of 1,3-dichloroacetone?
-
Q: What are the safety precautions for handling the reagents?
-
A: 1,3-dichloroacetone is a lachrymator and is toxic. Thioacetamide is a suspected carcinogen. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q: Which analytical techniques are best for monitoring reaction progress and final product purity?
-
A: TLC is excellent for qualitative, real-time monitoring of the consumption of starting materials. GC-MS is ideal for identifying the product and any volatile impurities, providing a good measure of purity. ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring isomeric purity.
-
References
-
PrepChem. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]
- European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
- Google Patents. WO2005097722A1 - Process for preparing 1,3-dichloroacetone.
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
- P. K. Srivasta, M. R. U. Nair, V. N. R. Pillai. A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. Indian Journal of Chemistry - Section B.
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]
- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]
-
ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Available from: [Link]
- Google Patents. CN106749085B - A method of preparing Ritonavir.
- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
-
National Institutes of Health. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Available from: [Link]
- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
-
Organic Syntheses. α,γ-DICHLOROACETONE. Available from: [Link]
-
MDPI. Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
Sources
- 1. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 3. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. ias.ac.in [ias.ac.in]
- 8. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Purification of 4-(chloromethyl)-2-methyl-1,3-thiazole by column chromatography
Ticket Topic: Purification of 4-(chloromethyl)-2-methyl-1,3-thiazole Ticket ID: THC-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1][]
Executive Summary & Core Diagnostic
User Reported Issue: "I am trying to purify 4-(chloromethyl)-2-methyl-1,3-thiazole via silica gel column chromatography. The band streaks, the yield is low, and the product turns dark/tarry on the column."
Root Cause Analysis: You are encountering a classic issue with halomethyl thiazoles . The free base of 4-(chloromethyl)-2-methyl-1,3-thiazole is inherently unstable.[1][] It possesses both a nucleophilic nitrogen (thiazole ring) and a highly electrophilic carbon (chloromethyl group).[][3]
-
Self-Alkylation: In concentrated forms or on solid supports, the molecule reacts with itself (intermolecular alkylation), forming quaternary ammonium salts (black tars).[1][][3]
-
Silica Acidity: Standard silica gel is slightly acidic (pH 6.5–7.0).[1][][3] This acidity protonates the thiazole nitrogen, slowing its elution (streaking) and catalyzing the decomposition.[][3]
Immediate Recommendation: Stop using standard silica gel chromatography. The "Gold Standard" purification for this intermediate is crystallization as the Hydrochloride (HCl) salt , not chromatography of the free base.[][3]
If you must perform chromatography (e.g., for analytical isolation or small-scale screening), you must use neutralized silica and rapid elution protocols described in Module 3 .[1][][3]
Decision Matrix & Workflow
Before proceeding, review the decision logic below to ensure you are choosing the correct purification path.
Caption: Decision matrix for selecting the purification method based on scale and stability requirements.
Technical Protocols
Protocol A: The "Gold Standard" (HCl Salt Formation)
Use this method for >95% of applications, including synthesis of Ritonavir analogs.[][3]
Why this works: Protonating the thiazole nitrogen removes its nucleophilicity, preventing the self-alkylation "death spiral."[1]
| Parameter | Specification |
| Solvent | Ethyl Acetate (anhydrous) or Diethyl Ether |
| Reagent | 4M HCl in Dioxane or dry HCl gas |
| Temperature | 0°C to 5°C (Ice bath) |
| Yield | Typically 80–90% |
| Appearance | White to off-white crystalline solid |
Step-by-Step:
-
Dissolve the crude oil in a minimal amount of anhydrous Ethyl Acetate (approx. 5 mL per gram).[1][]
-
Cool the solution to 0°C.
-
Dropwise add 1.1 equivalents of 4M HCl in Dioxane.[1][]
-
A thick white precipitate will form immediately.[1][]
-
Stir at 0°C for 30 minutes.
-
Filter the solid under a nitrogen blanket (the salt can be hygroscopic).[1][]
-
Wash with cold diethyl ether.[1][]
-
Result: Pure 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride.[1][]
Protocol B: The "Emergency" Column (Free Base)
Only use this if the next step requires the free base and cannot tolerate in-situ neutralization.
The Trap: Standard silica gel has acidic silanol (Si-OH) groups.[1][] These protonate the thiazole, causing it to stick.[1][][3] To elute it, you use more polar solvent, which keeps the compound on the column longer, leading to degradation.[1][][3]
The Fix: You must "deactivate" the silica.[]
Eluent System:
Step-by-Step:
-
Slurry Preparation: Mix your silica gel with the starting eluent (Hex/EtOAc 90:10) containing 1% Et3N .[1][][3]
-
Column Packing: Pour the slurry. Flush with 2 column volumes of the eluent to ensure the column is basic (pH > 7).[][3]
-
Loading: Dissolve your crude oil in Hexanes/EtOAc (with 1% Et3N). Do not dissolve in DCM if possible (promotes polymerization).[1][][3]
-
Elution: Run the column fast . Do not let the compound sit on the silica.[1][]
-
Collection: Collect fractions into tubes that are cooled in an ice bath if possible.
-
Evaporation: Evaporate solvent at < 30°C . Do not heat the water bath.[1][]
-
Storage: Use immediately.
Troubleshooting & FAQs
Q1: Why does my product turn black when I remove the solvent?
A: This is "Self-Quaternization."[1][] As you remove the solvent, the concentration of the thiazole increases.[][3] The probability of a collision between the Nitrogen of Molecule A and the Chloromethyl group of Molecule B increases exponentially.[]
-
Solution: Never evaporate to dryness unless you are freezing it immediately.[1][] Leave it as a dilute solution or convert to the HCl salt.
Q2: Can I distill it instead of using a column?
A: High Risk. The boiling point is theoretically high (~217°C), but the decomposition temperature is much lower (~160°C).[][3]
-
Vacuum Distillation: Only possible under high vacuum (< 1 mmHg) at low bath temperatures.[1][][3] Even then, the risk of rapid exothermic decomposition (explosion hazard) exists.[][3] Not recommended.
Q3: I see two spots on TLC. What is the lower spot?
A: The lower spot (more polar) is likely the alcohol derivative (4-(hydroxymethyl)-2-methyl-1,3-thiazole).[1][]
-
Cause: Hydrolysis of the chloride by moisture in the air or wet solvents.[]
-
Prevention: Use anhydrous solvents and keep the system under Nitrogen/Argon.[]
Mechanism of Failure (Visualized)
Understanding why the column fails helps you avoid it.
Caption: Mechanism of self-alkylation.[1][][3] Acidic silica acts as a catalyst, accelerating the formation of insoluble black tar.[3]
Safety Warning (Critical)
-
Vesicant: 4-(chloromethyl)-2-methyl-1,3-thiazole is a potent alkylating agent.[1][] It causes severe skin burns and eye damage.[1][] It behaves similarly to nitrogen mustards.[1][]
-
Lachrymator: It is irritating to mucous membranes.[1][]
-
PPE: Double nitrile gloves, lab coat, and goggles are mandatory.[1][][3] Handle only in a functioning fume hood.
References
-
PubChem. (n.d.).[1][][3] 4-(Chloromethyl)-2-methylthiazole hydrochloride.[1][][4] National Center for Biotechnology Information.[1][] Retrieved January 30, 2026, from [Link]1][][3]
-
Kempf, D. J., et al. (1998).[1][][3] Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.[][3][5] Organic Process Research & Development. (Provides context on the instability of chloromethyl thiazole intermediates and the preference for salt forms).
-
Thermo Scientific. (n.d.).[1][][3] 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride Safety Data Sheet. Fisher Scientific.[1][] Retrieved January 30, 2026, from [Link]1][][3]
Sources
- 1. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Stability of 4-(chloromethyl)-2-methyl-1,3-thiazole in different solvents
Welcome to the technical support center for 4-(chloromethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but reactive building block. The information herein is curated to ensure scientific integrity and provide actionable insights based on established chemical principles and field experience.
I. Core Concepts: Understanding the Reactivity of 4-(Chloromethyl)-2-methyl-1,3-thiazole
4-(Chloromethyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, a methyl group at the 2-position, and a chloromethyl substituent at the 4-position. Its utility in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds, stems from the reactivity of the chloromethyl group.[1] This group behaves as a benzylic-like halide, making it susceptible to nucleophilic substitution reactions.[2][3][4] The stability of the potential carbocation intermediate is enhanced by the adjacent thiazole ring, facilitating both SN1 and SN2 reaction pathways depending on the nucleophile and solvent conditions.[2][3][4]
However, this inherent reactivity also makes the compound prone to degradation, primarily through solvolysis (reaction with the solvent) and reactions with nucleophilic reagents or even moisture. Understanding these degradation pathways is critical for successful experimental design, execution, and storage.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 4-(chloromethyl)-2-methyl-1,3-thiazole.
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
-
Question: I am attempting to displace the chloride with a nucleophile (e.g., an amine, thiol, or alcohol), but I am observing very low yields of my desired product and a significant amount of starting material remains, or I see a complex mixture of byproducts. What could be the cause?
-
Answer: This is a frequent challenge and can be attributed to several factors:
-
Solvent-Induced Degradation (Solvolysis): Protic solvents, especially water, alcohols, and to a lesser extent, even polar aprotic solvents containing trace moisture, can act as nucleophiles, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. This side reaction competes with your intended nucleophile. The reactivity of benzylic-like halides in solvolysis reactions is well-documented.[2][5]
-
Insufficient Nucleophile Strength or Concentration: If your nucleophile is weak or used in stoichiometric amounts, it may not effectively compete with solvent molecules or other degradation pathways.
-
Inappropriate Reaction Temperature: While heating can accelerate the desired reaction, it can also promote degradation. The optimal temperature will be a balance between reaction rate and stability.
-
Base-Induced Degradation: If your reaction conditions involve a strong base, elimination or other side reactions can occur.
Troubleshooting Steps:
-
Solvent Choice:
-
Utilize anhydrous aprotic solvents with low nucleophilicity, such as tetrahydrofuran (THF), dioxane, acetonitrile, or toluene. Ensure your solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
If a protic solvent is unavoidable, consider using it in combination with a non-protic co-solvent to minimize its concentration.
-
-
Nucleophile and Reagent Stoichiometry:
-
Use a slight excess of your nucleophile (e.g., 1.1 to 1.5 equivalents) to favor the desired reaction.
-
If a base is required to deprotonate your nucleophile, choose a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
-
Temperature Control:
-
Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Only increase the temperature if the reaction is sluggish.
-
-
Issue 2: Formation of an Insoluble Precipitate During Storage or Reaction
-
Question: I dissolved 4-(chloromethyl)-2-methyl-1,3-thiazole in a solvent, and over time, a precipitate has formed. What is this substance, and how can I prevent it?
-
Answer: The formation of an insoluble precipitate is often indicative of polymerization or the formation of quaternary thiazolium salts. The chloromethyl group can react with the nitrogen atom of another 4-(chloromethyl)-2-methyl-1,3-thiazole molecule, leading to oligomerization or polymerization. This is particularly problematic in concentrated solutions and at elevated temperatures.
Preventative Measures:
-
Storage: Store the compound as a solid in a cool, dry, and dark place, preferably under an inert atmosphere.[6][7] For long-term storage, keeping it in a freezer at or below -20°C is recommended.[7]
-
Solution Preparation: Prepare solutions fresh for immediate use whenever possible. Avoid storing solutions for extended periods, especially at room temperature.
-
Solvent Selection for Storage: If a stock solution is necessary, use a non-polar, aprotic solvent like toluene or dichloromethane and store it at a low temperature.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving 4-(chloromethyl)-2-methyl-1,3-thiazole for long-term storage?
-
A1: Ideally, 4-(chloromethyl)-2-methyl-1,3-thiazole should be stored as a solid.[6] If a solution is absolutely necessary, a dry, non-polar aprotic solvent such as toluene is a reasonable choice. However, even in such solvents, slow degradation can occur. It is crucial to store the solution at low temperatures (e.g., -20°C) and under an inert atmosphere.[7]
-
-
Q2: How does the stability of 4-(chloromethyl)-2-methyl-1,3-thiazole compare in protic vs. aprotic solvents?
-
A2: The stability is significantly lower in protic solvents (e.g., water, methanol, ethanol) due to solvolysis.[2] The lone pair of electrons on the oxygen atom of the solvent molecule can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. In contrast, aprotic solvents (e.g., THF, acetonitrile, DMF) are generally better choices, provided they are anhydrous.
-
-
Q3: Can I use dimethyl sulfoxide (DMSO) as a solvent for reactions with this compound?
-
A3: While DMSO is a powerful polar aprotic solvent, it should be used with caution. DMSO can contain residual water, which can lead to hydrolysis.[8] Additionally, at elevated temperatures, DMSO can participate in oxidation reactions. If used, ensure it is of high purity and anhydrous. Monitoring for the formation of the corresponding hydroxymethyl derivative is advisable.
-
IV. Data Summary: Solvent Stability Profile
The following table provides a qualitative summary of the stability of 4-(chloromethyl)-2-methyl-1,3-thiazole in common laboratory solvents. This information is based on general principles of reactivity for benzylic-like halides.
| Solvent | Type | Stability | Primary Degradation Pathway |
| Water | Protic | Poor | Hydrolysis |
| Methanol/Ethanol | Protic | Poor | Alcoholysis |
| Acetonitrile | Polar Aprotic | Good (if anhydrous) | Susceptible to trace moisture |
| Tetrahydrofuran (THF) | Aprotic | Good (if anhydrous) | Susceptible to trace moisture |
| Dichloromethane (DCM) | Aprotic | Good (if anhydrous) | Generally stable |
| Toluene | Non-polar Aprotic | Excellent (if anhydrous) | Generally stable |
| Dimethylformamide (DMF) | Polar Aprotic | Fair (if anhydrous) | Potential for hydrolysis from trace water |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Fair (if anhydrous) | Potential for hydrolysis from trace water[8] |
V. Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the degradation of 4-(chloromethyl)-2-methyl-1,3-thiazole in a given solvent over time.
Materials:
-
4-(chloromethyl)-2-methyl-1,3-thiazole
-
Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of 4-(chloromethyl)-2-methyl-1,3-thiazole in the deuterated solvent of interest at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
Integrate the signals corresponding to the chloromethyl protons of the starting material and any new signals that appear, relative to the internal standard, to quantify the extent of degradation.
VI. Visualization of Degradation Pathway
Hydrolysis of 4-(chloromethyl)-2-methyl-1,3-thiazole
The following diagram illustrates the nucleophilic attack of water on the chloromethyl group, leading to the formation of (2-methyl-1,3-thiazol-4-yl)methanol and hydrochloric acid.
Caption: Hydrolysis degradation pathway.
VII. References
-
KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
-
Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 340-345.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-(chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]
-
Allen. (n.d.). Statement-I:Primay benzylic halides are more reactive than primary alkyl halides towards S_(N^(1)) reaction. Because Statement-II: Reactivity depends upon the nature of the nucleophile and the solvent. Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). ChemMedChem, 11(16), 1745–1749. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Statement-I:Primay benzylic halides are more reactive than primary alkyl halides towards `S_(N^(1))` reaction. Because Statement-II: Reactivity depends upon the nature of the nucleophile and the solvent. [allen.in]
- 5. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in 4-(chloromethyl)-2-methyl-1,3-thiazole synthesis
Technical Support Center: 4-(chloromethyl)-2-methyl-1,3-thiazole Synthesis
Executive Summary
This guide addresses the synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole , a critical intermediate in the manufacture of antiretroviral protease inhibitors (e.g., Ritonavir).[1] The standard industrial route utilizes the Hantzsch Thiazole Synthesis between thioacetamide and 1,3-dichloroacetone.[1]
While the reaction appears straightforward, the high reactivity of the chloromethyl moiety leads to a specific profile of degradation products—primarily hydrolysis derivatives and dimeric ethers—that can compromise downstream GMP compliance.[1] This guide provides mechanistic insights, troubleshooting workflows, and optimized protocols to minimize these byproducts.
Part 1: Mechanism & Impurity Pathways[1]
The synthesis relies on the condensation of thioacetamide with 1,3-dichloroacetone.[1] The primary challenge is not the formation of the thiazole ring, but the preservation of the electrophilic chloromethyl group, which is highly susceptible to nucleophilic attack (hydrolysis) and self-condensation.[1]
Figure 1: Reaction Pathway and Impurity Divergence The following diagram maps the critical process nodes where yield is lost to specific byproducts.
Caption: Mechanistic flow showing the divergence from the target chloromethyl thiazole to common hydrolysis (Impurity A) and ether-linked (Impurity B) byproducts.
Part 2: Troubleshooting Dashboard (Q&A)
Q1: The reaction mixture has turned into a dark, sticky tar. What happened? Diagnosis: Uncontrolled Exotherm or Free Base Instability.
-
The Science: The reaction of thioacetamide with
-haloketones is exothermic.[1] If the temperature exceeds 40°C during addition, the labile chloromethyl group can alkylate the thiazole nitrogen of another molecule, leading to polymerization (quaternization).[1] -
Solution: Ensure the addition of 1,3-dichloroacetone is performed at 0–5°C . Do not allow the reaction to exceed room temperature until the cyclization is complete.
-
Critical Note: Never attempt to isolate the product as a free base oil; it is inherently unstable. Always isolate as the hydrochloride salt [1].
Q2: HPLC analysis shows a significant peak at RRT ~0.6 relative to the main peak. It increases if the sample sits in the buffer. Diagnosis: Hydrolysis (Formation of 4-(hydroxymethyl)-2-methylthiazole).[1]
-
The Science: The benzylic-like chloride at the C4 position is highly reactive.[1] In the presence of water (even atmospheric moisture) or protic solvents (methanol/ethanol) during workup, it undergoes
-like solvolysis to form the alcohol [2].[1] -
Solution:
-
Switch reaction solvent to anhydrous Acetone or Ethyl Acetate . Avoid lower alcohols if possible.
-
Filter the product under a nitrogen blanket.
-
Store the analytical sample in acetonitrile, not water/methanol mixtures.[1]
-
Q3: We are seeing a high molecular weight impurity (approx. double the mass). Diagnosis: Ether Dimer Formation (Bis-ether).[1]
-
The Science: This is a secondary reaction where the hydrolysis product (Alcohol) acts as a nucleophile, attacking the remaining target molecule (Chloride).[1] This "dimerization" is accelerated by basic conditions or high concentrations [3].
-
Solution: Maintain strictly acidic conditions throughout the workup. The hydrochloride salt precipitates naturally in acetone; washing this cake with non-polar solvents (like hexanes or heptane) removes unreacted precursors without triggering the coupling reaction.[1]
Q4: The product color is pink or red instead of off-white. Diagnosis: Trace Transition Metals or Thioacetamide Decomposition.
-
The Science: Thioacetamide can degrade to form hydrogen sulfide and elemental sulfur, which forms colored polysulfides.[1] Alternatively, trace iron from reactor vessels can complex with the thiazole sulfur.[1]
-
Solution: Recrystallize the hydrochloride salt from absolute ethanol/isopropanol (rapidly, to avoid solvolysis) or wash the crude solid with cold acetone.[1] Ensure 1,3-dichloroacetone quality is high (clear liquid/white solid), as aged reagents often contain colored oxidation products.[1]
Part 3: Optimized Synthesis Protocol
Objective: Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole Hydrochloride with <0.5% Hydrolysis Impurity.
Reagents:
-
Thioacetamide (1.0 eq)[1]
-
1,3-Dichloroacetone (1.05 eq) [Warning: Potent Lachrymator][1]
-
Solvent: Anhydrous Acetone (10V)[1]
Step-by-Step Methodology:
-
Preparation: Charge Thioacetamide (75.1 g, 1.0 mol) and Anhydrous Acetone (750 mL) into a reactor inerted with nitrogen. Cool the suspension to 0–5°C .
-
Addition: Add 1,3-Dichloroacetone (133.3 g, 1.05 mol) dropwise over 60 minutes.
-
Control Point: Maintain internal temperature <10°C. The solution will become clear as the reaction initiates, then the product will begin to precipitate.[1]
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.
-
Visual Check: A thick white precipitate (the HCl salt) should form.[1]
-
-
Filtration: Cool the mixture to 0–5°C for 2 hours to maximize yield. Filter the solid under nitrogen (hygroscopic!).[1]
-
Washing: Wash the cake with cold Acetone (2 x 100 mL) to remove unreacted 1,3-dichloroacetone and uncrystallized dimers.
-
Drying: Dry in a vacuum oven at 35°C for 6 hours.
-
Caution: Do not exceed 40°C; thermal degradation can release HCl gas and darken the solid.
-
Yield Expectation: 80–85% Purity: >98% (HPLC)
Part 4: Impurity Profile Data
| Impurity Name | Structure Description | Origin | Control Strategy |
| Impurity A (Hydrolysis) | 4-(hydroxymethyl)-2-methylthiazole | Reaction with moisture/water.[1] | Use anhydrous solvents; minimize air exposure. |
| Impurity B (Dimer) | Bis(2-methylthiazol-4-yl)methyl ether | Reaction of Impurity A with Target.[1] | Avoid basic workups; keep concentration optimized. |
| Impurity C (Regioisomer) | 2,4-dimethylthiazole | Impurity in 1,3-DCA (monochloroacetone).[1] | QC check starting material (1,3-DCA purity >98%). |
| Impurity D (Nitrosamine Risk) | N-nitroso-2,4-thiazoleamine | Downstream reaction with nitrites.[1] | Regulatory Alert: Relevant for Ritonavir formulations [4].[2][3] |
References
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Retrieved January 30, 2026, from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2024).[3] Emerging Scientific and Technical Information on Ritonavir - Nitrosamine Impurities. Retrieved January 30, 2026, from [Link][1]
Sources
Technical Support Center: 4-(Chloromethyl)-2-methyl-1,3-thiazole
Welcome to the technical support center for 4-(chloromethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Understanding the degradation pathways of this compound is crucial for ensuring the integrity of your experiments, the purity of your products, and the reproducibility of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to the Stability of 4-(Chloromethyl)-2-methyl-1,3-thiazole
4-(Chloromethyl)-2-methyl-1,3-thiazole is a key intermediate in the synthesis of various pharmaceuticals, including the antiretroviral drug Ritonavir.[1][2][3] Its utility stems from the reactive chloromethyl group, which allows for facile introduction of the 2-methyl-1,3-thiazole-4-yl)methyl moiety. However, this reactivity is also the primary source of its instability. The principal degradation pathways involve nucleophilic substitution at the chloromethyl group, with potential for thermal and photodegradation under certain conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, more polar impurity in my reaction mixture containing 4-(chloromethyl)-2-methyl-1,3-thiazole when using aqueous or protic solvents. What is the likely identity of this impurity?
A1: The most probable impurity is 4-(hydroxymethyl)-2-methyl-1,3-thiazole, the product of hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, especially with prolonged reaction times, elevated temperatures, or in the presence of bases that can catalyze the reaction. This is a classic SN1 or SN2 substitution reaction.
Q2: My stock solution of 4-(chloromethyl)-2-methyl-1,3-thiazole in methanol shows a growing impurity peak over time, even when stored in the dark. What could be happening?
A2: This is likely due to solvolysis, specifically methanolysis. Methanol can act as a nucleophile, displacing the chloride to form 4-(methoxymethyl)-2-methyl-1,3-thiazole.[4] This reaction is analogous to hydrolysis. To mitigate this, consider preparing fresh solutions before use or using a more inert solvent if your experimental conditions permit.
Q3: Can I use amine-based buffers (e.g., Tris, HEPES) with 4-(chloromethyl)-2-methyl-1,3-thiazole?
A3: It is highly discouraged. The primary and secondary amines in these buffers are potent nucleophiles that will readily react with the chloromethyl group to form aminomethyl-thiazole adducts. This will consume your starting material and introduce significant impurities. If a buffer is necessary, consider non-nucleophilic options like phosphate or carbonate buffers, and even then, be mindful of the potential for hydrolysis.
Q4: I am performing a high-temperature reaction and notice significant charring and a drop in the yield of my desired product. Is 4-(chloromethyl)-2-methyl-1,3-thiazole thermally stable?
A4: Thiazole-containing compounds, particularly those with reactive functional groups, can exhibit limited thermal stability. A related compound, 2-chloro-5-chloromethyl thiazole, is known to decompose at high temperatures during distillation.[5] It is plausible that 4-(chloromethyl)-2-methyl-1,3-thiazole also undergoes thermal degradation, potentially through polymerization, elimination, or other complex decomposition pathways. It is advisable to conduct high-temperature reactions for the shortest possible duration and under an inert atmosphere.
Q5: Are there any special storage recommendations for 4-(chloromethyl)-2-methyl-1,3-thiazole?
A5: Yes. To maximize shelf life and prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer storage at -20°C is recommended).[6] Protect it from light and moisture. For solutions, especially in protic or nucleophilic solvents, fresh preparation is always the best practice. Studies on other thiazole derivatives have shown significant decomposition in DMSO at room temperature over days or weeks, while storage at -20°C minimized degradation.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of a new peak in HPLC/LC-MS with a mass corresponding to (M-Cl+OH) | Hydrolysis | 1. Minimize water content: Use anhydrous solvents and perform reactions under an inert atmosphere. 2. Reduce reaction temperature: Hydrolysis is kinetically slower at lower temperatures. 3. Control pH: Avoid basic conditions which can catalyze hydrolysis. 4. Analyze samples promptly: If you must use aqueous media, analyze your samples as quickly as possible after preparation. |
| Multiple new impurities when using amine-containing reagents or buffers | Nucleophilic substitution by amines | 1. Use a non-nucleophilic base: If a base is required, opt for sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) or proton sponge. 2. Change buffer system: Switch to a non-amine-based buffer like phosphate or carbonate. 3. Protect the amine: If the nucleophile is part of your desired reaction, ensure it is the intended one and consider stoichiometry carefully. |
| Low recovery after purification by distillation | Thermal Degradation | 1. Use vacuum distillation: Lowering the pressure will reduce the boiling point and minimize thermal stress on the molecule.[5] 2. Consider alternative purification: Flash column chromatography on silica gel may be a milder alternative to distillation. |
| Discoloration (yellowing or browning) of the compound or its solutions upon exposure to light | Photodegradation | 1. Protect from light: Store the compound in amber vials or wrap containers in aluminum foil. 2. Conduct reactions in light-protected vessels. The thiazole ring system can be susceptible to UV-induced degradation, potentially leading to ring-opening or polymerization.[8][9] |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability
This protocol allows for the assessment of the rate of hydrolysis of 4-(chloromethyl)-2-methyl-1,3-thiazole in a given solvent system.
-
Preparation of Stock Solution: Prepare a stock solution of 4-(chloromethyl)-2-methyl-1,3-thiazole in an aprotic solvent where it is stable (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Incubation: In separate vials, dilute the stock solution into the aqueous solvent system of interest (e.g., a specific buffer, water, or a mixed aqueous/organic system) to a final concentration of ~0.1 mg/mL.
-
Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by diluting an aliquot of the sample in the initial mobile phase for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Plot the percentage of remaining 4-(chloromethyl)-2-methyl-1,3-thiazole against time to determine the degradation kinetics. Identify the major degradation product by its retention time and mass spectrum (corresponding to 4-(hydroxymethyl)-2-methyl-1,3-thiazole).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[10]
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potentially more polar degradants.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Detection: A PDA (Photodiode Array) detector is useful for identifying peak purity. Monitor at a wavelength where the thiazole ring absorbs, typically around 254 nm.
-
Forced Degradation: To validate the method, perform forced degradation studies. Expose solutions of 4-(chloromethyl)-2-methyl-1,3-thiazole to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to resolve the parent peak from all generated degradation peaks.
Degradation Pathway Visualizations
The primary degradation pathways for 4-(chloromethyl)-2-methyl-1,3-thiazole are driven by the reactivity of the chloromethyl group.
Caption: Primary nucleophilic substitution degradation pathways.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 6. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 4-(Chloromethyl)-2-methyl-1,3-thiazole
Status: Operational Ticket Focus: Stability, Storage, and Handling Protocols Reference Compound: 4-(Chloromethyl)-2-methyl-1,3-thiazole (and its Hydrochloride salt) Primary Application: Intermediate for Ritonavir and Nirmatrelvir (Paxlovid) synthesis.
Introduction: The "Achilles' Heel" of Thiazole Synthesis
As a Senior Application Scientist, I frequently field tickets regarding 4-(chloromethyl)-2-methyl-1,3-thiazole . Whether you are synthesizing Ritonavir analogs or exploring novel antivirals, this intermediate is likely the most temperamental reagent on your bench.
The Core Problem: This molecule features a "benzylic-like" carbon-chlorine bond attached to an electron-rich heteroaromatic ring. It is an aggressive electrophile. While this makes it excellent for coupling reactions, it also makes it prone to hydrolysis and autocatalytic polymerization .
If your white crystalline solid has turned into a black, fuming tar, you have witnessed this instability firsthand. This guide replaces generic safety data with field-proven protocols to prevent that degradation.
Module 1: Critical Storage Protocols
The Golden Rule: Moisture is the catalyst; Heat is the accelerator.
Q: "I stored the bottle in the fridge, but it still degraded. Why?"
A: A standard refrigerator (4°C) is often insufficient if the atmosphere inside the bottle is not inert. The degradation mechanism is autocatalytic.
-
Hydrolysis Trigger: Trace moisture attacks the C-Cl bond, releasing Hydrochloric Acid (HCl) .
-
The Death Spiral: The released HCl protonates the thiazole nitrogen of neighboring molecules. This activates the ring, making it susceptible to nucleophilic attack by other thiazole molecules (self-polymerization).
-
Result: A dark, viscous polymer (often black oil/tar) forms rapidly.
Visualizing the Failure Mode
The following diagram illustrates why moisture control is non-negotiable.
Figure 1: The autocatalytic degradation cycle. Note how HCl release feeds back into the system, accelerating destruction.
Protocol: The "Argon Blanket" Storage Technique
Do not rely on the manufacturer's original seal once opened.
-
Temperature: Store at -20°C (Freezer), not 4°C.
-
Atmosphere: Always backfill with Argon (preferred over Nitrogen due to density) after every use.
-
Secondary Containment: Place the vial inside a secondary jar containing a packet of activated silica gel or molecular sieves.
-
Container: Use glass with Teflon-lined caps. Avoid metal caps if possible, as HCl fumes will corrode them, dropping rust (iron) into your sample, which acts as a Lewis acid catalyst for further decomposition.
Module 2: Handling & Synthesis Troubleshooting
Q: "The solid is stuck to the cap and fuming. Is it safe to use?"
A: The "fuming" is HCl gas escaping.
-
Safety: This is a lachrymator (tear gas). Do not open outside a fume hood.
-
Usability: If the bulk solid is still off-white or pale yellow, it is salvageable. If it is dark brown/black or sticky, the purity is compromised.
-
Action: Vent the bottle carefully in the hood. If the solid is caked, do not use a metal spatula to scrape it (metal ions catalyze degradation). Use a glass or Teflon rod.
Q: "Can I store the Free Base?"
A: No. Commercially, this compound is supplied as the Hydrochloride Salt (CAS 77470-53-2) because the salt is significantly more stable.
-
The Free Base is an oil that degrades rapidly at room temperature.
-
Workflow: If your reaction requires the free base, generate it in situ or immediately prior to use by washing the salt with saturated NaHCO3 and extracting into DCM. Use immediately.
Q: "Which solvent should I use? It turned yellow in Methanol."
A: Solvent choice is critical to prevent solvolysis (solvent reacting with the reagent).
| Solvent | Compatibility | Risk Level | Notes |
| Dichloromethane (DCM) | High | Low | Best for extraction/handling. Keep anhydrous. |
| THF (Tetrahydrofuran) | Medium | Low | Good solubility, but must be peroxide-free and dry. |
| Methanol / Ethanol | Low | High | AVOID for storage. The alcohol will displace the chloride (solvolysis) to form the ether over time. |
| Water | None | Critical | Rapid hydrolysis to the alcohol. |
| DMSO | Medium | Medium | Can be used for reactions, but stock solutions degrade over days. Prepare fresh. |
Module 3: Experimental Workflow
Standard Operating Procedure: Safe Weighing & Transfer
Because the compound is hygroscopic and lachrymatory, standard weighing boats are risky.
Figure 2: The "Warm-Weigh-Purge" cycle to minimize moisture exposure.
Synthesis Tip: The "Rinsing" Method
Instead of trying to scrape every milligram of the sticky salt from a weighing boat (which exposes it to air longer):
-
Weigh the solid directly into the reaction flask if possible.
-
If using a transfer vessel, rinse the vessel with your anhydrous reaction solvent (e.g., DCM) to ensure quantitative transfer without prolonged air exposure.
References & Authority
-
PubChem Compound Summary. 4-(Chloromethyl)-2-methylthiazole hydrochloride. National Library of Medicine. [Link]
-
Kempf, D. J., et al. (1996). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Establishes the utility of the intermediate in antiviral synthesis). [Link]
-
Pfizer / NIH. Nirmatrelvir (Paxlovid) Synthesis Pathway. (Highlighting the continued relevance of chloromethyl thiazole derivatives in modern drug discovery). [Link]
Disclaimer: This guide is for informational purposes for trained personnel only. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling hazardous alkyl chlorides.
Validation & Comparative
1H NMR analysis of 4-(chloromethyl)-2-methyl-1,3-thiazole
Technical Assessment: 1H NMR Profiling of 4-(chloromethyl)-2-methyl-1,3-thiazole
Executive Summary
This guide provides a technical comparison of 1H NMR acquisition strategies for 4-(chloromethyl)-2-methyl-1,3-thiazole , a critical pharmacophore used in the synthesis of antiretrovirals (e.g., Ritonavir) and agrochemicals. Due to the high reactivity of the chloromethyl group, this intermediate is prone to rapid hydrolysis, necessitating precise analytical protocols.
This document contrasts the Standard Protocol (CDCl₃) against the Polar Protocol (DMSO-d₆) and evaluates NMR as a superior alternative to HPLC for rapid In-Process Control (IPC) of moisture-sensitive degradation.
Structural Analysis & Diagnostic Signals
The molecule features three distinct proton environments.[1] Understanding the scalar coupling (
| Moiety | Proton Count | Approx. Shift ( | Multiplicity | Diagnostic Value |
| 2-CH₃ | 3H | 2.6 – 2.8 | Singlet (s) | Confirmation of the 2-methyl substitution. |
| 4-CH₂Cl | 2H | 4.7 – 4.9 | Singlet (s) | Critical Quality Attribute. Shift indicates Cl vs. OH. |
| 5-H | 1H | 7.3 – 7.6 | Singlet (s) | Ring integrity marker. |
*Note: Fine long-range allylic coupling (
Comparative Analysis: Solvent System Selection
The choice of deuterated solvent is not merely logistical; it fundamentally alters the spectral topology due to the compound's ability to exist as a free base or a hydrochloride salt.
Scenario A: The Free Base (CDCl₃)
-
Best For: Final product characterization after neutralization/extraction.
-
Performance:
-
Resolution: Superior. Low viscosity of CDCl₃ results in sharp linewidths, allowing observation of fine
coupling. -
Limitations: The hydrochloride salt (common commercial form) is insoluble in CDCl₃. Attempting to run the salt results in a suspension and no signal.
-
Scenario B: The Hydrochloride Salt (DMSO-d₆)
-
Best For: Raw material inspection and stability testing.
-
Performance:
-
Solubility: Excellent for the ionic HCl salt.
-
Exchange Phenomena: The acidic proton (NH⁺) is often broad or invisible due to rapid exchange with residual water in DMSO.
-
Water Interference: DMSO is hygroscopic. The water peak (
ppm) can obscure the 2-Me signal if the solvent is "wet."
-
Recommendation: Use DMSO-d₆ for routine quality control of the purchased salt. Use CDCl₃ only after performing a mini-workup (base wash) to isolate the free base.
Impurity Profiling: The Hydrolysis Challenge
The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This transformation is difficult to detect by UV (HPLC) due to similar chromophores but is distinct in NMR.
Comparison: Chloride vs. Alcohol Derivative
| Feature | Target: 4-(chloromethyl)- | Impurity: 4-(hydroxymethyl)- |
| 4-CH₂ Shift | ||
| OH Signal | Absent | |
| Reaction | Stable in dry conditions | Forms rapidly in moist air |
Technical Insight: In DMSO-d₆, the alcohol impurity often shows a triplet for the OH proton (coupling to CH₂) and the CH₂ becomes a doublet. This "splitting change" is a definitive proof of hydrolysis that HPLC cannot provide without reference standards.
Experimental Protocol: Purity Assessment Workflow
This protocol is designed to validate the integrity of the chloromethyl group without inducing in-situ degradation.
Step-by-Step Methodology
-
Preparation (Dry Box Recommended):
-
Weigh 10-15 mg of the sample.
-
Critical: Use a fresh ampoule of DMSO-d₆ (99.9% D) . Old DMSO absorbs water, which catalyzes hydrolysis inside the NMR tube.
-
-
Dissolution:
-
Add 0.6 mL solvent.[2] Vortex until fully dissolved (solution should be clear; turbidity indicates polymerization or inorganic salts).
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (to ensure quantitative relaxation).
-
Relaxation Delay (D1):
seconds (crucial for accurate integration of the aromatic 5-H). -
Scans (NS): 16 (sufficient for >10 mg).
-
-
Processing:
-
Reference residual DMSO quintet to 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Visualization: Decision Logic for Analysis
The following diagram outlines the logical flow for selecting the correct analytical path based on the sample state and data requirements.
Figure 1: Analytical decision matrix for solvent selection and impurity identification in thiazole intermediates.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Sigma-Aldrich. (n.d.).[4] "4-(Chloromethyl)thiazole hydrochloride Product Specification." Merck KGaA. Link
-
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[5] "Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole." BenchChem Technical Notes. Link
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Guide: 4-(chloromethyl)-2-methyl-1,3-thiazole
Content Type: Technical Comparison & Application Guide Subject: 4-(chloromethyl)-2-methyl-1,3-thiazole (CMMT) CAS: 76355-62-9 (approximate, varies by salt form) Molecular Formula: C5H6ClNS | MW: 147.63 Da[1]
Executive Summary & Compound Profile
The Analyst's Dilemma: 4-(chloromethyl)-2-methyl-1,3-thiazole (CMMT) is a critical intermediate in the synthesis of protease inhibitors like Ritonavir.[1] However, its alkyl halide functionality classifies it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.[1][2] This creates a dual analytical requirement:
-
High Sensitivity: Quantification often requires Limits of Quantitation (LOQ) < 1 ppm relative to the API.[1][2]
-
Structural Specificity: Distinguishing the chloromethyl moiety from potential solvolysis products (e.g., hydroxymethyl or alkoxymethyl analogs) formed during sample preparation.
This guide compares the two dominant modalities—Headspace GC-MS and LC-ESI-MS/MS —providing evidence-based protocols to ensure data integrity.[1]
Compound Properties Relevant to MS
| Property | Value | MS Implication |
| Monoisotopic Mass | 147.00 Da ( | Small molecule; requires low mass cutoff settings.[1] |
| Isotopic Pattern | Distinctive M and M+2 cluster aids in confirmation.[1][2] | |
| Basicity | Thiazole N ( | Protonates easily in acidic media; Ideal for ESI+ .[1][2] |
| Reactivity | Alkyl Halide ( | CRITICAL: Reacts with protic solvents (MeOH/EtOH) during prep, causing false negatives.[1][2] |
| Volatility | Moderate | Amenable to GC, but thermal degradation is a risk.[1][2] |
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the matrix complexity and the required sensitivity.[1][2]
Method A: Headspace GC-MS (EI)
The Standard for Volatile Impurities[1]
Mechanism: Exploits the volatility of CMMT to separate it from non-volatile API matrices (like Ritonavir) without direct injection, keeping the inlet clean.[1][2]
-
Pros: Clean background; structural fingerprinting via Electron Impact (EI) fragmentation; no matrix effects from the API.
-
Cons: Lower sensitivity compared to MRM; requires thermal stability validation.[1][2]
Method B: LC-ESI-MS/MS (QqQ)
The Solution for Trace Quantification[1]
Mechanism: Uses Electrospray Ionization (ESI) in positive mode.[1][2] The basic nitrogen on the thiazole ring accepts a proton
-
Pros: Sub-ppm sensitivity (often ppb level); compatible with thermally labile samples.[1][2]
-
Cons: Matrix effects (ion suppression); requires careful solvent selection to prevent artifact formation.[1][2]
Decision Matrix
Use the following logic to select your workflow:
Figure 1: Analytical Decision Matrix for CMMT Analysis.
Deep Dive: Fragmentation & Mechanistic Insights
Understanding how CMMT fragments is the key to building a robust Selected Reaction Monitoring (SRM) method.[1][2]
Fragmentation Pathway (ESI+)
In ESI positive mode, the precursor is the protonated molecule
Figure 2: Proposed ESI+ Fragmentation Pathway for CMMT.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Headspace GC-MS (Recommended for API Purity)
Objective: Quantify CMMT in Ritonavir API.
Reagents:
-
Diluent: Dimethyl sulfoxide (DMSO).[1][2] Note: Do not use Methanol, as it reacts with CMMT to form the methoxy-ether analog.[1]
Instrument Parameters:
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film).[1] Thick film required for retention of volatiles.[1]
-
Inlet: Split 5:1 @ 200°C.
-
Headspace Conditions:
-
Incubation: 80°C for 20 min. Validation Check: Ensure no thermal degradation at 80°C by comparing 10 min vs 30 min incubation.
-
-
Oven Program: 40°C (hold 2 min)
10°C/min 220°C.
MS Detection (SIM Mode):
| Ion Type | m/z | Dwell Time |
|---|
| Target (
System Suitability Criteria:
Protocol B: LC-MS/MS (Recommended for Trace Analysis)
Objective: sub-ppm detection in complex matrices.
Critical Pre-Analytical Step:
-
Solvent: Use Acetonitrile (ACN) or Water/ACN mixtures.[1][2] Strictly avoid alcohols (MeOH, EtOH) in sample prep to prevent solvolysis.[1][2]
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (1-6 min).
MS/MS Transitions (ESI+):
| Transition | Q1 (m/z) | Q3 (m/z) | CE (eV) | Purpose |
|---|---|---|---|---|
| 1 | 148.0 | 112.0 | 15 | Quantifier |
| 2 | 148.0 | 71.0 | 25 | Qualifier |
| 3 | 150.0 | 114.0 | 15 | Isotope Confirmation |
Expert Tip: Monitor the 150
Data Summary & Performance Comparison
| Feature | GC-MS (Headspace) | LC-MS/MS (ESI) |
| Linearity Range | 5 ppm – 500 ppm | 0.05 ppm – 10 ppm |
| Matrix Tolerance | High (Gas phase extraction) | Low (Requires diversion/cleanup) |
| Specificity | High (EI Fingerprint) | Very High (MRM + Isotope Ratio) |
| Risk Factor | Thermal degradation in inlet | Solvolysis in protic solvents |
| Throughput | ~25 min/sample | ~8 min/sample |
References
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[1][2] Link
-
Lee, K., et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design."[1][2][5] Molecules, 27(14), 4437, 2022.[1][2][5] Link
-
Bauer, J., et al. "Ritonavir: An Extraordinary Example of Conformational Polymorphism."[1][2] Pharmaceutical Research, 18, 859–866, 2001.[1][2] (Context on Ritonavir synthesis intermediates). Link
-
Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control."[1][2] John Wiley & Sons, 2011.[1][2] (Reference for alkyl halide reactivity and analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole Against Other Alkylating Agents
In the landscape of modern drug discovery and organic synthesis, the strategic introduction of specific molecular scaffolds is paramount. Alkylating agents, a cornerstone of synthetic chemistry, provide the means to covalently modify nucleophilic substrates, enabling the construction of complex molecular architectures. Among these, 4-(chloromethyl)-2-methyl-1,3-thiazole has emerged as a versatile building block, prized for its ability to introduce the biologically significant 2-methylthiazole moiety. This guide provides an in-depth, objective comparison of the reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole with other commonly employed alkylating agents, supported by a discussion of the underlying chemical principles and a detailed experimental protocol for quantitative comparison.
Introduction to 4-(chloromethyl)-2-methyl-1,3-thiazole: A Privileged Scaffold
The thiazole ring is a prominent feature in a multitude of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-(chloromethyl)-2-methyl-1,3-thiazole, is a key intermediate for the incorporation of the 2-methyl-1,3-thiazole-4-ylmethyl group into a target molecule. This is typically achieved through nucleophilic substitution, where a nucleophile displaces the chloride leaving group.[1] The reactivity of the chloromethyl group is central to the utility of this compound as a synthetic building block.[1]
The structure of 4-(chloromethyl)-2-methyl-1,3-thiazole is analogous to that of a benzyl chloride, with the thiazole ring taking the place of the benzene ring. This structural similarity is key to understanding its reactivity profile, which will be explored in the subsequent sections.
The Chemical Basis of Alkylating Agent Reactivity: A Mechanistic Overview
The reactivity of most alkylating agents, including 4-(chloromethyl)-2-methyl-1,3-thiazole, is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a one-step process where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs.[2] The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[3][4]
Several key factors influence the rate of an SN2 reaction, and thus the reactivity of an alkylating agent:
-
Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. Increased steric bulk around the reaction center hinders the nucleophile's approach, slowing down the reaction.[5][6] The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[1]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after it departs with the pair of electrons from its former bond. Weaker bases are better leaving groups.[7][8][9] For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[8][9]
-
Electronic Effects: The electronic environment around the reaction center can significantly impact reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbon atom, but the stability of the transition state is a more complex issue.
-
Neighboring Group Participation: In certain cases, a nearby functional group within the molecule can act as an internal nucleophile, accelerating the reaction through the formation of a cyclic intermediate. This phenomenon is known as anchimeric assistance.[10][11][12]
Comparative Reactivity Analysis
The reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole is best understood by comparing it to other classes of alkylating agents. Its structure, a chloromethyl group attached to a heterocyclic aromatic ring, places it in a category similar to benzylic halides.
The "Benzylic-like" Advantage of 4-(chloromethyl)-2-methyl-1,3-thiazole
Benzylic and allylic halides are known to be significantly more reactive in SN2 reactions than their simple alkyl halide counterparts.[1][3][13][14] This enhanced reactivity is attributed to the stabilization of the SN2 transition state through delocalization of the developing partial positive charge into the adjacent π-system of the aromatic ring or double bond.[3][13]
4-(chloromethyl)-2-methyl-1,3-thiazole benefits from a similar effect. The thiazole ring, being aromatic, can stabilize the transition state of the SN2 reaction, making the chloromethyl group more susceptible to nucleophilic attack than a simple primary alkyl chloride.
Illustrative Comparison of Relative Reaction Rates
To provide a quantitative perspective, the following table presents illustrative relative rate constants for the reaction of various alkylating agents with a common nucleophile (e.g., iodide ion in acetone). It is important to note that these are representative values intended for comparison and the actual rates will depend on the specific nucleophile, solvent, and temperature.
| Alkylating Agent | Structure | Class | Illustrative Relative Rate (vs. n-Butyl Chloride) |
| n-Butyl Chloride | CH₃(CH₂)₃Cl | Primary Alkyl Halide | 1 |
| sec-Butyl Chloride | CH₃CH(Cl)CH₂CH₃ | Secondary Alkyl Halide | 0.03 |
| Benzyl Chloride | C₆H₅CH₂Cl | Benzylic Halide | 200 |
| 4-(chloromethyl)-2-methyl-1,3-thiazole | Benzylic-like Halide | ~150-250 | |
| Methyl Iodide | CH₃I | Methyl Halide | 30 |
| Methyl Tosylate | CH₃OTs | Alkyl Sulfonate | ~30,000 |
Disclaimer: The relative rate for 4-(chloromethyl)-2-methyl-1,3-thiazole is an educated estimate based on its structural similarity to benzyl chloride and is provided for illustrative purposes.
From this comparison, several key insights can be drawn:
-
Superiority over Simple Alkyl Halides: 4-(chloromethyl)-2-methyl-1,3-thiazole is expected to be significantly more reactive than primary and secondary alkyl chlorides due to the stabilizing effect of the thiazole ring.
-
Comparability to Benzylic Halides: Its reactivity is anticipated to be in the same order of magnitude as benzyl chloride, making it a highly efficient alkylating agent for introducing the thiazole moiety.
-
Influence of the Leaving Group: While the thiazole ring provides activation, the leaving group still plays a critical role. For instance, methyl iodide, with a better leaving group (iodide vs. chloride), is more reactive than n-butyl chloride. Alkyl sulfonates, such as methyl tosylate, are exceptionally reactive due to the excellent leaving group ability of the tosylate anion.
Experimental Protocol for Quantitative Reactivity Comparison
To empirically determine and compare the reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole with other alkylating agents, a standardized kinetic study is required. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective
To determine the second-order rate constants for the reaction of 4-(chloromethyl)-2-methyl-1,3-thiazole and other selected alkylating agents with a model nucleophile (e.g., 4-nitrothiophenolate) under controlled conditions.
Materials and Methods
-
Reagents:
-
4-(chloromethyl)-2-methyl-1,3-thiazole
-
Benzyl chloride
-
n-Butyl chloride
-
4-Nitrothiophenol
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted reaction vessel
-
Microsyringes
-
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of alkylating agents.
Detailed Steps
-
Solution Preparation: Prepare equimolar (e.g., 0.01 M) stock solutions of each alkylating agent and 4-nitrothiophenol in acetonitrile. Prepare a stock solution of triethylamine (e.g., 0.02 M) in acetonitrile.
-
Reaction Setup: In a thermostatted vessel at 25.0 ± 0.1 °C, add the 4-nitrothiophenol solution and the triethylamine solution. The triethylamine acts as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion in situ.
-
Reaction Initiation and Sampling: Initiate the reaction by adding the alkylating agent stock solution to the reaction vessel with vigorous stirring. Start a timer immediately. At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute solution of formic acid in the mobile phase) to neutralize the triethylamine and stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. A suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be used to separate the reactants and the product on the C18 column. Monitor the elution profile using a UV detector at a wavelength where the product and/or reactant has a strong absorbance (e.g., the disappearance of the 4-nitrothiophenolate).
-
Data Analysis: Integrate the peak areas of the reactant and/or product at each time point. Convert these areas to concentrations using a calibration curve. Plot the appropriate function of concentration versus time according to the second-order rate law to determine the rate constant, k.
Factors Influencing the Reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole
Caption: Key factors influencing the alkylating reactivity.
As illustrated above, the reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole is a concert of several factors. The inherent electronic properties of the thiazole ring provide a significant rate enhancement compared to simple alkyl halides. However, the choice of nucleophile, solvent, and the steric environment of both the alkylating agent and the nucleophile will ultimately dictate the reaction's efficiency. For instance, strong, unhindered nucleophiles in polar aprotic solvents like acetonitrile or DMF will lead to the fastest reaction rates.
Conclusion
4-(chloromethyl)-2-methyl-1,3-thiazole stands out as a highly effective alkylating agent, offering a reactivity profile comparable to, and in some cases potentially exceeding, that of benzyl chloride. Its "benzylic-like" activation, conferred by the adjacent thiazole ring, makes it a superior choice over simple primary alkyl halides for the efficient introduction of the 2-methylthiazole-4-ylmethyl moiety. For researchers and drug development professionals, understanding the factors that govern its reactivity and having access to robust experimental protocols for its quantitative assessment are crucial for its successful application in the synthesis of novel chemical entities. This guide has provided a framework for this understanding, empowering scientists to make informed decisions in the selection and utilization of this valuable synthetic building block.
References
-
Quora. (2021). Why is benzylic and allylic halide reaction faster than primary alkyl halide? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2022). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]
-
YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
YouTube. (2021). Allylic & Benzylic Reactivity towards SN2. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
JoVE. (2023). Video: Radical Reactivity: Steric Effects. Retrieved from [Link]
-
ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
- vertexaisearch.cloud.google.com. (n.d.). 4-(Chloromethyl)-1,3-thiazole | 3364-76-9 | Benchchem.
-
YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why does neighbouring group participation increase the rate of reaction? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). SN2 Reaction: The Ultimate Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2015). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
-
DigitalCommons@UNO. (2015). Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate Antineoplastic Compounds. Retrieved from [Link]
-
ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
MDPI. (2020). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
-
YouTube. (2022). HPLC Method Development Step by Step. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 8-TECH-3 Measuring Rates by NMR. Retrieved from [Link]
-
PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1: Experimental Determination of Kinetics. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why does neighbouring group participation increase the rate of reaction? Retrieved from [Link]
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Biological activity of 4-(chloromethyl)-2-methyl-1,3-thiazole vs. its analogs
An In-depth Technical Guide to the Biological Activity and Pharmacophore Utility of 4-(Chloromethyl)-2-methyl-1,3-thiazole
Executive Summary
This technical guide evaluates the biological potential of 4-(chloromethyl)-2-methyl-1,3-thiazole (hereafter referred to as CMMT ), a critical heterocyclic intermediate. Unlike direct-acting pharmaceuticals, CMMT functions primarily as a high-reactivity alkylating synthon. Its biological "performance" is best understood through its role as the structural backbone for essential antivirals (e.g., Ritonavir ) and its distinct structure-activity relationship (SAR) profile when compared to halogenated analogs like 2-chloro-5-(chloromethyl)thiazole (CCMT).
This guide objectively compares the 2-methyl vs. 2-chloro and 2-amino thiazole scaffolds, analyzing their downstream biological efficacy, metabolic stability, and synthetic utility.
Structural & Mechanistic Foundation
The biological activity of thiazole derivatives hinges on the substitution pattern at the C2, C4, and C5 positions. CMMT is unique due to the electron-donating 2-methyl group, which contrasts sharply with the electron-withdrawing 2-chloro analogs used in agrochemicals.
Comparative Scaffold Analysis
| Feature | 4-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) | 2-Chloro-5-(chloromethyl)thiazole (CCMT) | 2-Amino-4-(chloromethyl)thiazole |
| Core Substituent | 2-Methyl (Electron Donor) | 2-Chloro (Electron Withdrawing) | 2-Amino (H-Bond Donor) |
| Reactivity | Moderate electrophile; stable under basic conditions. | Highly reactive electrophile; prone to hydrolysis. | Nucleophilic C2-amine; amphoteric. |
| Primary Bio-Application | Antiviral (HIV Protease Inhibitors) | Insecticidal (Neonicotinoids) | Antimicrobial (Sulfathiazoles) |
| Key Mechanism | CYP450 Interaction / Protease Binding | Nicotinic ACh Receptor Agonism | Dihydropteroate Synthase Inhibition |
| Lipophilicity (LogP) | Moderate (~1.5–2.0) | High (~2.5) | Low (< 1.0) |
Biological Activity Profile: Derivative Performance
While CMMT itself is an alkylating agent with non-specific toxicity, its value lies in the derived biological activity. The following data compares the potency of drugs and candidates synthesized from these specific scaffolds.
A. Antiviral Efficacy (The Ritonavir Connection)
The 2-methyl-4-substituted thiazole moiety is the pharmacophore responsible for the high affinity of Ritonavir to HIV protease and its potent inhibition of CYP3A4.
-
Experimental Insight: The 2-methyl group provides steric bulk and hydrophobic interaction within the enzyme pocket, which is lost if replaced by a hydrogen or amino group.
-
Data Point: In SAR studies of Ritonavir analogs, replacing the isopropyl-thiazole side chain (derived from CMMT-like precursors) results in a >10-fold loss in binding affinity (
) against HIV-1 protease.
B. Antimicrobial Potency of CMMT Derivatives
Researchers frequently use CMMT to alkylate amines or thiols, creating novel antimicrobials. The table below summarizes the Minimum Inhibitory Concentration (MIC) of derivatives synthesized directly from the CMMT scaffold versus 2-amino analogs.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from multiple SAR studies [1, 3, 5].
| Derivative Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Toxicity (CC50) |
| CMMT-Derived (2-Methyl) | 12.5 – 50.0 | >100 (Inactive) | 25.0 – 50.0 | Moderate |
| 2-Amino-Thiazole Derived | 3.12 – 6.25 | 25.0 – 50.0 | 12.5 – 25.0 | Low |
| 2-Phenyl-Thiazole Derived | 6.25 – 12.5 | 50.0 – 100 | 6.25 | High |
Interpretation: The 2-amino scaffold generally yields superior broad-spectrum antibiotics due to hydrogen bonding capabilities. However, the 2-methyl scaffold (CMMT) shows specific potency against fungal targets and Gram-positive bacteria, often with better metabolic stability (longer half-life) than the amino-analogs.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how the core CMMT scaffold diverges into different therapeutic classes based on chemical modification.
Figure 1: Divergent synthesis pathways showing the specificity of the 2-methyl scaffold (Antiviral) vs. the 2-chloro scaffold (Insecticidal).
Experimental Protocols
To validate the activity of CMMT derivatives, the following standardized protocols are recommended. These ensure reproducibility and accurate comparison with analogs.
Protocol A: Synthesis of Bioactive Thiazole Ethers (Williamson Ether Synthesis)
Objective: To convert the reactive CMMT alkyl halide into a stable ether derivative for biological screening.
-
Reagents: CMMT hydrochloride (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate (
, 2.5 eq), Acetone (dry). -
Procedure:
-
Suspend
and 4-Chlorophenol in dry acetone. Stir at room temperature for 30 min. -
Add CMMT hydrochloride portion-wise over 15 minutes.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter inorganic salts and evaporate the solvent.
-
Recrystallize from ethanol.
-
-
Validation: Product should show a singlet at
ppm ( ) in -NMR.
Protocol B: Microbroth Dilution Assay (Antimicrobial)
Objective: To determine the MIC of the synthesized derivative.
-
Preparation: Dissolve the CMMT derivative in DMSO to a final concentration of 1024 µg/mL.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Plate Setup: Use a 96-well plate. Add 100 µL Mueller-Hinton broth to all wells.
-
Dilution: Perform serial 2-fold dilutions of the compound across the plate (Range: 512 to 0.5 µg/mL).
-
Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.
Safety & Handling (Self-Validating System)
-
Toxicity Warning: CMMT is a potent alkylating agent. It is corrosive and potentially mutagenic.
-
Neutralization Protocol: All glassware and spills should be treated with a 10% sodium thiosulfate solution to quench the alkylating potential of the chloromethyl group before disposal. This reaction converts the reactive chloride to a non-toxic thiosulfate ester.
References
-
Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold."[1][2] Molecules, 26(11), 3166. Link
- Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry. (Foundational text on the 2-methyl-thiazole pharmacophore).
-
Chugh, A., et al. (2022).[3] "An Overview of Thiazole Derivatives and its Biological Activities." International Journal of Pharmaceutical Sciences. Link
-
Zhao, L. L., et al. (2011).[4][5] "2-Chloro-5-chloromethyl-1,3-thiazole." Acta Crystallographica Section E, 67(6). Link
-
Mhaske, S. D. (2023). "Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides." Oriental Journal of Chemistry. Link
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Structural Fidelity and Solid-State Performance: A Comparative Guide to 4-(chloromethyl)-2-methyl-1,3-thiazole Derivatives
Executive Summary
The 4-(chloromethyl)-2-methyl-1,3-thiazole scaffold is a critical pharmacophore, serving as the structural linchpin in antiretrovirals (e.g., Ritonavir) and neonicotinoid agrochemicals. Unlike its bioisosteres (oxazoles, imidazoles), the thiazole ring offers unique lipophilicity and metabolic stability profiles driven by the electronic properties of the sulfur atom.
This guide provides a technical comparison of the solid-state performance of these derivatives, contrasting them with oxygen-containing analogues. It details a self-validating crystallization protocol and analyzes the specific supramolecular synthons that govern their lattice architecture.
Part 1: Comparative Analysis – Thiazole vs. Bioisosteres
In solid-state drug development, the choice of heterocycle dictates crystal packing efficiency, density, and stability. Below is a comparative performance analysis of the 2-methyl-4-substituted thiazole scaffold against its primary alternative, the oxazole scaffold.
Table 1: Structural & Electronic Performance Metrics
| Feature | Thiazole Derivative (S-Heterocycle) | Oxazole Derivative (O-Heterocycle) | Impact on Solid-State Performance |
| Bond Length (C–X) | C–S: ~1.72 Å | C–O: ~1.36 Å | Thiazoles have a larger ring footprint, affecting steric fit in enzyme pockets. |
| Aromaticity Index | High (Sulfur | Moderate | Thiazoles exhibit superior thermal stability and pi-stacking capability. |
| H-Bond Capability | Nitrogen is a strong acceptor; Sulfur is a weak acceptor. | Nitrogen and Oxygen both act as acceptors. | Thiazoles rely heavily on S···N and C–H···N interactions for lattice energy. |
| Lattice Density | Typically higher (>1.3 g/cm³) | Lower (<1.25 g/cm³) | Higher density correlates with better tablet compaction and barrier properties. |
| Polarizability | High (Soft Sulfur atom) | Low (Hard Oxygen atom) | Thiazoles show stronger dispersive forces, stabilizing hydrophobic channels in crystals. |
Expert Insight: While oxazoles are often chosen to lower logP, the thiazole derivatives consistently outperform in crystallographic "predictability." The sulfur atom facilitates "sigma-hole" interactions—a directional non-covalent bond that locks the crystal lattice into stable polymorphs more effectively than the isotropic electrostatics of oxazoles.
Part 2: Synthesis and Crystallization Protocol
To obtain diffraction-quality single crystals of 4-(chloromethyl)-2-methyl-1,3-thiazole derivatives (often isolated as hydrochloride salts to prevent degradation), we utilize a modified Hantzsch Thiazole Synthesis .
The "Slow-Release" Hantzsch Protocol
Objective: Synthesize and crystallize 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (CAS 7709-58-2) with minimized twinning.
Reagents:
-
Thioacetamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Antisolvent: Diethyl Ether (
)
Step-by-Step Methodology:
-
Reaction Initiation: Dissolve thioacetamide in absolute EtOH at room temperature.
-
Controlled Addition: Add 1,3-dichloroacetone dropwise over 30 minutes. Critical: Rapid addition causes localized exotherms, leading to amorphous precipitation.
-
Reflux Phase: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Nucleation Trigger: Cool the solution slowly to room temperature (approx. 10°C/hour).
-
Crystallization (Vapor Diffusion):
-
Place the concentrated ethanolic solution in a small inner vial.
-
Place this vial inside a larger jar containing
. -
Seal the outer jar. The slow diffusion of ether into ethanol will grow prism-shaped crystals over 48–72 hours.
-
-
Harvesting: Filter crystals under inert gas (nitrogen) as the hydrochloride salt is hygroscopic.
Workflow Visualization
Figure 1: Optimized Hantzsch synthesis and vapor diffusion crystallization workflow for high-fidelity thiazole crystals.
Part 3: Crystallographic Analysis & Structural Fidelity
When analyzing the X-ray data of these derivatives, specific structural markers confirm the integrity of the thiazole ring.
Lattice Architecture and Space Group
Most hydrochloride salts of these derivatives crystallize in monoclinic space groups (typically
Key Geometric Parameters (Validation Metrics)
To validate your structure solution, compare your refined parameters against these standard values for 2-methyl-4-substituted thiazoles. Deviations >0.03 Å suggest disorder or incorrect assignment.
| Parameter | Expected Value (Å / °) | Structural Significance |
| S1–C2 Bond | Indicates conjugation integrity. | |
| S1–C5 Bond | Slightly longer due to lack of substituent at C5. | |
| C2–N3 Bond | Double bond character; critical for bioactivity. | |
| C–S–C Angle | The "sharp" angle characteristic of thiophenes/thiazoles. |
Supramolecular Synthons
The stability of the 4-(chloromethyl)-2-methyl-1,3-thiazole crystal is governed by a hierarchy of interactions. Unlike oxazoles, which rely on dipole alignment, thiazoles utilize the "Sulfur Sigma-Hole."
-
Primary Interaction:
(Ionic H-bond). -
Secondary Interaction:
(Weak H-bond). -
Tertiary Interaction (Unique to Thiazoles):
or . The polarizable sulfur atom can accept electron density from the pi-system of a neighboring ring, creating a "herringbone" or "stacked" motif that enhances density.
Interaction Logic Diagram
Figure 2: Hierarchy of supramolecular interactions stabilizing the thiazole salt lattice.
Part 4: Application in Drug Design (Ritonavir Case Study)
The crystallographic data of 4-(chloromethyl)-2-methyl-1,3-thiazole is not merely academic; it is a quality control benchmark for the synthesis of Ritonavir .
-
The Challenge: In the synthesis of Ritonavir, the thiazole moiety must maintain specific stereochemistry.
-
The Solution: X-ray diffraction of the intermediate confirms the absolute configuration. If the C-S bond lengths deviate or the ring planarity is distorted (puckering), it indicates the formation of a reduced thiazoline impurity, which is metabolically unstable.
-
Performance: The crystalline stability of the thiazole intermediate allows it to be stored for long periods without the ring-opening hydrolysis observed in oxazole analogues under humid conditions.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.Link
-
MDPI. (2025). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.Link
-
National Institutes of Health (NIH). (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs.[3][4] Link
-
Fisher Scientific. (2024). 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride Product Specifications.Link
-
ResearchGate. (2025). Molecular structures of oxazole and thiazole, with the ring bond orders.[5]Link
-
American Chemical Society (ACS). (2013). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor agents.[6] Journal of Medicinal Chemistry. Link
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-(chloromethyl)-2-methyl-1,3-thiazole Compounds
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is the bedrock upon which successful therapeutic discovery is built. This is particularly true for targeted covalent inhibitors (TCIs), a class of compounds that has seen a resurgence in interest due to their potential for enhanced potency, selectivity, and duration of action.[1][2] Among these, 4-(chloromethyl)-2-methyl-1,3-thiazole and its derivatives represent a promising scaffold, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5][6][7]
The defining feature of these compounds is the electrophilic chloromethyl group attached to the thiazole ring, which can form a covalent bond with a nucleophilic residue, most commonly a cysteine, on its protein target.[8][9] This irreversible or slowly reversible binding mechanism necessitates a tailored approach to in vitro assay validation, one that goes beyond the standard equilibrium-based metrics used for non-covalent inhibitors.
This guide provides an in-depth, technically-focused comparison of in vitro assay validation strategies for 4-(chloromethyl)-2-methyl-1,3-thiazole compounds. We will dissect the critical experimental choices, present detailed protocols, and offer supporting data to empower you to design and execute self-validating assay systems.
The Covalent Advantage and the Validation Imperative
Covalent inhibitors offer distinct pharmacological advantages, including prolonged target engagement that can translate to improved efficacy and less frequent dosing.[2] However, their inherent reactivity raises the potential for off-target effects and idiosyncratic toxicity.[1] Therefore, a rigorous in vitro validation cascade is not merely a recommendation but a necessity to de-risk these promising molecules early in the drug discovery pipeline.
The central questions to address during the validation process for a covalent inhibitor like a 4-(chloromethyl)-2-methyl-1,3-thiazole derivative are:
-
Potency: How potent is the compound in both biochemical and cellular contexts?
-
Covalent Engagement: Does the compound form a covalent bond with its intended target?
-
Selectivity: How selective is the compound for its target over other proteins, particularly those with reactive cysteines?
-
On-Target Efficacy: Is the observed cellular phenotype a direct result of covalent modification of the intended target?
Answering these questions requires a multi-pronged approach, employing a suite of biochemical, cell-based, and biophysical assays.
A Comparative Framework for Assay Validation
The validation of in vitro assays for 4-(chloromethyl)-2-methyl-1,3-thiazole compounds can be logically structured into a tiered approach. Each tier builds upon the previous one, providing a progressively deeper understanding of the compound's behavior.
Caption: Tiered approach to in vitro assay validation for covalent inhibitors.
Tier 1: Biochemical Characterization
The initial tier of validation focuses on the direct interaction between the 4-(chloromethyl)-2-methyl-1,3-thiazole compound and its purified protein target.
Enzyme/Protein Inhibition Assays
The first step is to determine the compound's potency in a biochemical assay. This typically involves measuring the inhibition of enzymatic activity or the disruption of a protein-protein interaction.
Comparison of Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Fluorescence/Luminescence | Measures the change in light output resulting from enzymatic activity. | High sensitivity, amenable to high-throughput screening (HTS). | Potential for compound interference (autofluorescence, quenching). | Initial HTS and potency determination. |
| Absorbance | Measures the change in light absorption by a substrate or product. | Simple, cost-effective. | Lower sensitivity compared to fluorescence/luminescence. | Assays with chromogenic substrates. |
| Radiometric | Measures the incorporation of a radiolabeled substrate into a product. | High sensitivity, not prone to compound interference. | Requires handling of radioactive materials, specialized equipment. | Gold standard for many enzyme classes. |
Experimental Protocol: A Representative Enzyme Inhibition Assay (Kinase Target)
-
Reagent Preparation:
-
Prepare a stock solution of the 4-(chloromethyl)-2-methyl-1,3-thiazole compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and its substrate in assay buffer.
-
-
Compound Serial Dilution:
-
Perform a serial dilution of the compound stock in DMSO to create a concentration range (e.g., 10-point, 3-fold dilution).
-
Dilute the compound serial dilutions into assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted compound to a 384-well assay plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the concentration-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Kinetic Analysis for Covalent Inhibitors
For covalent inhibitors, the IC₅₀ value is time-dependent. A more informative parameter is the second-order rate constant, kinact/KI, which reflects the efficiency of covalent bond formation.[2] This is determined through progress curve analysis.
Caption: Two-step model for irreversible covalent inhibition.
Experimental Protocol: Determination of kinact/KI
-
Assay Setup:
-
Set up the enzyme inhibition assay as described in section 1.1, but with continuous monitoring of the reaction progress over time (e.g., every 30 seconds for 30 minutes).
-
Use multiple concentrations of the 4-(chloromethyl)-2-methyl-1,3-thiazole compound.
-
-
Data Acquisition:
-
Record the product formation over time for each inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve to an exponential decay equation to obtain the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration.
-
Fit the resulting data to the Michaelis-Menten equation to determine kinact and KI.
-
Calculate the second-order rate constant: kinact/KI.
-
Mass Spectrometry for Adduct Confirmation
The definitive confirmation of covalent modification is achieved through mass spectrometry (MS). This technique can identify the formation of the covalent adduct between the compound and the target protein.
Comparison of MS-based Approaches:
| Technique | Principle | Advantages | Disadvantages |
| Intact Protein MS | Measures the mass of the entire protein-inhibitor complex. | Provides a direct readout of adduct formation and stoichiometry. | Less sensitive, may not be suitable for large proteins. |
| Peptide Mapping (LC-MS/MS) | The protein is digested into peptides, which are then analyzed by MS to identify the modified peptide and the site of modification. | Highly sensitive, provides precise localization of the modification site. | More complex workflow, requires specialized expertise. |
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Incubate the target protein with an excess of the 4-(chloromethyl)-2-methyl-1,3-thiazole compound.
-
Remove the excess compound by dialysis or gel filtration.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptide that has been modified by the compound.
-
Confirm the site of modification on the peptide.
-
Tier 2: Cellular Potency & Target Engagement
Moving from a purified system to a more physiologically relevant cellular environment is a critical step in the validation process.
Cell Viability/Cytotoxicity Assays
These assays measure the overall effect of the compound on cell health and are essential for determining the therapeutic window.[10][11]
Comparison of Cell Viability Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4] | Well-established, inexpensive. | Can be affected by changes in cellular metabolism. |
| CellTiter-Glo® | Measures intracellular ATP levels as an indicator of cell viability. | High sensitivity, rapid. | Signal is short-lived. |
| Real-Time Glo™ | Measures the reduction of a pro-substrate by viable cells in real-time. | Allows for continuous monitoring of cell viability. | More expensive than endpoint assays. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the 4-(chloromethyl)-2-methyl-1,3-thiazole compound for a defined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Cellular Target Engagement Assays
Confirming that the compound binds to its intended target within the complex cellular milieu is paramount.
Comparison of Cellular Target Engagement Assays:
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Label-free, applicable to a wide range of targets. | Can be technically challenging, lower throughput. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. | High sensitivity, quantitative. | Requires genetic modification of the target protein. |
| Probe-Free Occupancy (PFO) Assay | Utilizes mass spectrometry to quantify the levels of both the unmodified and covalently modified target peptide in cells.[12] | Direct measure of target occupancy, label-free.[12] | Requires specialized MS instrumentation and expertise.[13] |
Experimental Protocol: Probe-Free Occupancy (PFO) Assay
-
Cell Treatment and Lysis:
-
Treat cells with the 4-(chloromethyl)-2-methyl-1,3-thiazole compound at various concentrations and for different durations.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Digest the cell lysate into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by targeted LC-MS/MS, monitoring for both the unmodified target peptide and the peptide covalently modified by the compound.
-
-
Data Analysis:
-
Quantify the peak areas of the modified and unmodified peptides.
-
Calculate the percentage of target occupancy at each compound concentration and time point.
-
Washout Experiments
Washout experiments are crucial for demonstrating the durability of target engagement, a hallmark of covalent inhibitors.
Experimental Protocol: Washout Experiment
-
Compound Treatment and Washout:
-
Treat cells with the 4-(chloromethyl)-2-methyl-1,3-thiazole compound for a short period (e.g., 1-2 hours).
-
Remove the compound-containing medium and wash the cells multiple times with fresh medium.
-
Incubate the cells in compound-free medium for various durations (e.g., 0, 4, 8, 24 hours).
-
-
Downstream Analysis:
-
At each time point, assess target engagement (e.g., by PFO) or a downstream signaling event (e.g., by Western blot for a phosphorylated substrate of the target).
-
-
Data Analysis:
-
Plot the target engagement or signaling readout as a function of time after washout. A sustained effect after washout is indicative of covalent binding.
-
Tier 3: Selectivity & Off-Target Profiling
A critical aspect of validating a covalent inhibitor is to assess its selectivity and identify potential off-targets.
Proteome-wide Chemoproteomics
Activity-based protein profiling (ABPP) and other chemoproteomic techniques can be used to identify the full spectrum of proteins that are covalently modified by the compound in a cellular context.
Experimental Workflow:
Caption: Chemoproteomics workflow for off-target identification.
Counter-screens against Related Targets
In addition to unbiased proteomic approaches, it is essential to perform counter-screens against closely related proteins (e.g., other kinases for a kinase inhibitor) to assess selectivity within a protein family.
Data Presentation and Interpretation
A crucial aspect of assay validation is the clear and concise presentation of data. The following tables provide examples of how to summarize and compare the performance of a 4-(chloromethyl)-2-methyl-1,3-thiazole compound with a non-covalent alternative.
Table 1: Comparison of Biochemical Potency
| Compound | Target | Assay Format | IC₅₀ (nM) | kinact/KI (M⁻¹s⁻¹) |
| 4-(chloromethyl)-2-methyl-1,3-thiazole Derivative | Kinase X | ADP-Glo™ | 15.2 | 50,000 |
| Non-covalent Alternative | Kinase X | ADP-Glo™ | 5.8 | N/A |
Table 2: Comparison of Cellular Activity and Target Engagement
| Compound | Cell Line | Cell Viability GI₅₀ (nM) | Target Engagement IC₅₀ (nM) | Duration of Target Engagement (post-washout) |
| 4-(chloromethyl)-2-methyl-1,3-thiazole Derivative | Cancer Cell Line Y | 25.6 | 30.1 | > 24 hours |
| Non-covalent Alternative | Cancer Cell Line Y | 12.3 | 15.5 | < 2 hours |
Conclusion
The validation of in vitro assays for 4-(chloromethyl)-2-methyl-1,3-thiazole compounds requires a multifaceted and rigorous approach that extends beyond standard methodologies for non-covalent inhibitors. By systematically addressing potency, covalent engagement, selectivity, and on-target efficacy through a tiered experimental strategy, researchers can build a comprehensive and self-validating data package. This robust foundation is essential for making informed decisions in the progression of these promising covalent inhibitors towards clinical development. The principles and protocols outlined in this guide provide a framework for achieving the scientific integrity and technical accuracy necessary for success in this exciting area of drug discovery.
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Zhang, T., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen. [Link]
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Parker, M. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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Potjewyd, F., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
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ICH. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Development of Covalent Drugs with New Emerging Technologies. (2022). YouTube. [Link]
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Rathnayake, A. D., et al. (2021). Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. MDPI. [Link]
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Ahern, K., & Rajagopal, I. (2020). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). PMC. [Link]
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Lv, K., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Publications. [Link]
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Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. (2023). PMC. [Link]
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ICH. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Ohno, T., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]
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Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office. [Link]
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Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PubMed. [Link]
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A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1993). PMC. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
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A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. (2010). ResearchGate. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]
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Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). ResearchGate. [Link]
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Enzyme inhibitor. (n.d.). Wikipedia. [Link]
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In Vitro Diagnostics. (2024). FDA. [Link]
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Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PMC. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
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Guidance for Industry. (n.d.). Regulations.gov. [Link]
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Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. (2022). ResearchGate. [Link]
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Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. (2014). Der Pharma Chemica. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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FDA releases draft of bioanalytical method validation. (2013). Bioanalysis Zone. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2018). PubMed Central. [Link]
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Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]
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FDA Updates Analytical Validation Guidance. (2014). BioPharm International. [Link]
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Reversible and Irreversible Enzyme Inhibition. (2014). YouTube. [Link]
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Comparing the antimicrobial spectrum of different thiazole derivatives
[1]
Executive Summary & Structural Scope
The thiazole ring (1,3-thiazole) is a pharmacophore of immense significance in modern anti-infective therapy.[1][2] Unlike a simple screen, this guide dissects the antimicrobial performance of three distinct thiazole subclasses: 2-Aminothiazoles , Thiazolidinones , and Benzothiazoles .
While all share the core five-membered heterocyclic ring containing sulfur and nitrogen, their derivatization drastically alters their lipophilicity, target binding affinity (DNA gyrase vs. MurB), and spectrum of activity. This guide provides an evidence-based comparison to assist in lead optimization.
The Thiazole Core: A Dual-Edge Sword
The thiazole ring functions as a bioisostere for pyridine but possesses unique amphiphilic properties. The sulfur atom increases lipophilicity (enhancing cell wall penetration in Gram-negatives), while the nitrogen acts as a hydrogen bond acceptor, crucial for enzyme active site binding.
Comparative Mechanism of Action (MoA)
To understand the spectrum, one must understand the target. The antimicrobial efficacy of thiazole derivatives is rarely non-specific; it is driven by precise molecular docking.
A. 2-Aminothiazoles: The DNA Gyrase Inhibitors
Substituted 2-aminothiazoles frequently target bacterial DNA Gyrase (GyrB subunit) and Topoisomerase IV .
-
Mechanism: They compete with ATP for the binding site on the GyrB subunit, preventing the energy transduction required for DNA supercoiling.
-
Spectrum Consequence: High potency against S. aureus (including MRSA) and E. coli, as these enzymes are conserved but structurally distinct enough from human topoisomerases.
B. Thiazolidinones: The Cell Wall & Fungal Specialists
Thiazolidinone derivatives (specifically 4-thiazolidinones) often exhibit a dual mechanism.
-
Antibacterial: Inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis.
-
Antifungal: Inhibition of 14α-lanosterol demethylase (CYP51) , disrupting ergosterol synthesis in fungal membranes.
-
Spectrum Consequence: Superior antifungal activity (comparable to fluconazole) and activity against Gram-positives with thick peptidoglycan layers.
C. Benzothiazoles: The Broad-Spectrum Intercalators
Fusing a benzene ring to the thiazole core creates a planar structure capable of DNA intercalation and gyrase inhibition.
-
Mechanism: Stabilization of the DNA-enzyme cleavage complex, leading to double-strand breaks.
-
Spectrum Consequence: Broader activity against resistant Gram-negative strains (P. aeruginosa) due to enhanced lipophilicity and membrane permeability.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical substitution points on the thiazole core that dictate antimicrobial potency.
Figure 1: Critical structural modifications influencing the pharmacodynamics of thiazole derivatives.
Comparative Antimicrobial Spectrum Data[4]
The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges for representative derivative classes against standard ATCC strains. Data is synthesized from recent high-impact medicinal chemistry reviews (2018-2024).
| Derivative Class | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | P. aeruginosa (Gram-) MIC (µg/mL) | C. albicans (Fungi) MIC (µg/mL) | Primary Strength |
| 2-Aminothiazoles | 0.5 – 4.0 (Highly Active) | 2.0 – 16.0 | 16.0 – >64.0 | 32.0 – 64.0 | Anti-Staphylococcal |
| Thiazolidinones | 4.0 – 16.0 | 8.0 – 32.0 | >64.0 | 0.25 – 8.0 (Potent) | Antifungal / MurB |
| Benzothiazoles | 2.0 – 8.0 | 1.0 – 8.0 | 8.0 – 32.0 | 16.0 – 32.0 | Broad Spectrum |
| Ciprofloxacin (Ref) | 0.12 – 1.0 | 0.008 – 0.5 | 0.25 – 2.0 | Inactive | Standard Antibacterial |
| Fluconazole (Ref) | Inactive | Inactive | Inactive | 0.25 – 1.0 | Standard Antifungal |
Key Insight:
-
Gram-Positive: 2-Aminothiazoles often rival Ciprofloxacin against S. aureus due to specific H-bonding in the GyrB pocket.
-
Antifungal: Thiazolidinones are the clear choice for fungal targets, often outperforming benzothiazoles by a factor of 10.
-
Resistance: Benzothiazoles show the most promise against resistant Gram-negatives due to their ability to bypass porin mutations that exclude larger molecules.
Experimental Protocol: CLSI Broth Microdilution
To validate these MIC values in your own lab, you must use a self-validating system compliant with CLSI M07 (Bacteria) or M27 (Fungi) standards.
Reagents & Equipment
-
Media: Cation-Adjusted Mueller Hinton Broth (CAMHB).[3] Critical: Ca²⁺ and Mg²⁺ levels must be controlled to prevent false resistance to aminoglycosides/tetracyclines.
-
Compound Stock: Dissolve thiazole derivative in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid toxicity.
-
Inoculum: 0.5 McFarland Standard (approx.
CFU/mL).
Step-by-Step Workflow
-
Compound Preparation: Prepare a 2-fold serial dilution of the thiazole derivative in CAMHB across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculum Standardization: Dilute the 0.5 McFarland suspension 1:150 to reach a final well concentration of
CFU/mL. -
Inoculation: Add 50 µL of standardized inoculum to 50 µL of drug dilution.
-
Controls (Mandatory):
-
Incubation: 35°C ± 2°C for 16–20 hours (Bacteria) or 24–48 hours (Fungi).
-
Readout: Determine MIC as the lowest concentration with no visible growth .
Workflow Visualization
Figure 2: Standardized CLSI Broth Microdilution Workflow for MIC determination.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6]
-
Mishra, C.B., et al. (2020). Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry.
-
Bondock, S., et al. (2021). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.
-
Chimenti, F., et al. (2019). Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Petrou, A., et al. (2023). Thiazole derivatives as antimicrobial agents: Recent advances and structure-activity relationships. Molecules.[7][1][2][5][8][9][10][11][12][13]
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Structure-activity relationship (SAR) studies of 4-(chloromethyl)-2-methyl-1,3-thiazole analogs
Executive Summary
The scaffold 4-(chloromethyl)-2-methyl-1,3-thiazole (CAS: 286-99-7) represents a critical pharmacophore in modern medicinal chemistry. While often overshadowed by its 2-isopropyl derivative (a key fragment of the blockbuster drug Ritonavir), the 2-methyl parent compound serves as an essential starting point for Fragment-Based Drug Discovery (FBDD). Its value lies in the high reactivity of the C4-chloromethyl handle, allowing for rapid diversification via nucleophilic substitution, and the metabolic stability of the thiazole ring compared to its oxazole bioisosteres.
This guide provides a comparative Structure-Activity Relationship (SAR) analysis, contrasting the 2-methyl scaffold with high-performance analogs, and details the synthetic protocols required to generate these libraries.
Part 1: The Scaffold & Synthetic Utility
The 4-(chloromethyl)-2-methyl-1,3-thiazole molecule is defined by two reactive centers: the C2-position (susceptible to C-H activation or electrophilic substitution if unsubstituted, though here it is methylated) and the C4-chloromethyl group (an electrophilic handle).
Mechanism of Reactivity
The chloromethyl group is highly activated for
Diagram 1: Synthetic Pathway (Hantzsch Synthesis)
The industrial standard for generating this scaffold is the Hantzsch Thiazole Synthesis. The following diagram outlines the reaction between thioacetamide and 1,3-dichloroacetone.
Caption: The Hantzsch synthesis pathway for generating the core thiazole scaffold from thioacetamide and alpha-haloketones.
Part 2: Comparative SAR Analysis
This section compares the 2-methyl scaffold against its most successful analog, the 2-isopropyl variant (Ritonavir fragment), and its bioisostere, the oxazole ring.
Focus A: HIV Protease Inhibition (The Ritonavir Paradigm)
The primary application of this class of molecules is targeting the S3 subsite of the HIV-1 Protease enzyme.
-
The 2-Methyl Limitation: The 2-methyl group is often too small to effectively fill the hydrophobic S3 pocket of the protease.
-
The 2-Isopropyl Optimization: Extending the alkyl chain to an isopropyl group (as seen in Ritonavir) increases lipophilicity and Van der Waals contact surface area, significantly improving binding affinity (
).
Table 1: Comparative Potency of Thiazole Analogs in HIV Protease Inhibition (Data aggregated from representative SAR trends in retroviral protease research)
| Analog Structure | R-Group (C2 Position) | Linker (C4) | Relative Potency (IC50) | Metabolic Stability ( |
| Parent Scaffold | Methyl (-CH3) | Aminomethyl | Low (µM range) | High |
| Ritonavir Fragment | Isopropyl (-CH(CH3)2) | Aminomethyl | High (nM range) | High |
| Bioisostere | Methyl (Oxazole ring) | Aminomethyl | Low | Low (Ring opening) |
| Steric Variant | Phenyl (-Ph) | Aminomethyl | Moderate | High |
Expert Insight: While the 2-isopropyl analog is superior for HIV protease, the 2-methyl analog is preferred in early-stage fragment screening because it has a lower molecular weight (MW) and Ligand Efficiency (LE), allowing chemists to optimize the linker before optimizing the hydrophobic tail.
Focus B: Bioisosterism (Thiazole vs. Oxazole)
When designing antimicrobial or antifungal agents (e.g., CYP51 inhibitors), the choice between thiazole and oxazole is critical.
-
Lipophilicity: Thiazoles are more lipophilic (higher LogP) than oxazoles due to the sulfur atom.[1] This improves membrane permeability for intracellular targets.
-
Aromaticity: The thiazole ring has greater aromatic character than oxazole, making it more stable against oxidative metabolism in the liver.
-
H-Bonding: The Nitrogen in thiazole is a weaker H-bond acceptor than in oxazole, altering binding kinetics in polar active sites.
Diagram 2: SAR Logic Map
This diagram illustrates how modifications to the core scaffold influence biological properties.
Caption: Strategic modification points on the thiazole scaffold. C2 controls steric fit; C4 serves as the attachment point; C5 modulates electronic properties.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating. The use of Thin Layer Chromatography (TLC) and NMR endpoints ensures the user can verify success at each stage.
Protocol A: Synthesis of 4-(Chloromethyl)-2-methyl-1,3-thiazole
Objective: Synthesize the parent scaffold from thioacetamide.
-
Reagents:
-
Thioacetamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Ethanol (Absolute)
-
Magnesium Sulfate (Drying agent)
-
-
Procedure:
-
Step 1: Dissolve Thioacetamide (7.5g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Step 2: Add 1,3-Dichloroacetone (14.0g, 0.11 mol) dropwise over 30 minutes. Caution: Reaction is exothermic.
-
Step 3: Heat the mixture to reflux (80°C) for 4 hours.
-
Validation Point: Check TLC (System: Hexane/EtOAc 4:1). The starting material spot (Thioacetamide) should disappear.
-
Step 4: Concentrate the solvent under reduced pressure.[2]
-
Step 5: Neutralize the residue with saturated
solution and extract with Dichloromethane (DCM) (3 x 50 mL). -
Step 6: Dry organic layer over
, filter, and evaporate to yield a yellow oil.
-
-
Expected Yield: 75-85%.
-
Characterization:
NMR ( ): 2.70 (s, 3H, ), 4.70 (s, 2H, ), 7.20 (s, 1H, Thiazole-H).
Protocol B: Nucleophilic Substitution (Amination)
Objective: Convert the chloromethyl group into an aminomethyl group (common in Ritonavir synthesis).
-
Reagents:
-
4-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 eq)
-
Methylamine (40% aq. solution or ethanolic solution) (5.0 eq)
-
-
Procedure:
-
Step 1: Dissolve the thiazole substrate in ethanol at 0°C.
-
Step 2: Add excess Methylamine slowly. Note: Excess amine prevents dimerization.
-
Step 3: Stir at room temperature for 12 hours.
-
Step 4: Evaporate solvent and excess amine.
-
Step 5: Acid-Base extraction to purify the amine product.
-
Part 4: Critical Analysis & Recommendations
Metabolic Stability
In comparative studies, 2-methyl-thiazole analogs demonstrate superior metabolic stability compared to furan and oxazole equivalents. The sulfur atom resists oxidative ring opening by cytochrome P450 enzymes more effectively than the oxygen in oxazole. However, the chloromethyl group itself is a genotoxic structural alert (alkylating agent) and must be fully consumed in the synthesis of the final drug substance.
Recommendation for Researchers
-
For Antivirals: Do not stick to the 2-methyl group. Immediately explore C2-branching (isopropyl, tert-butyl) to maximize hydrophobic interactions in the protease active site.
-
For Antimicrobials: Retain the 2-methyl group but functionalize the C5 position with electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance electronic affinity for bacterial targets.
References
-
Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry.
-
Abbott Laboratories. (1994). "Retroviral Protease Inhibiting Compounds." International Patent WO 94/14436.[3][4]
-
Desai, N. C., et al. (2023).[5] "Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation." European Journal of Medicinal Chemistry.
-
Chimenti, F., et al. (2011). "Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives." Journal of Heterocyclic Chemistry.
-
BenchChem. (2024).[6] "Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Technical Notes.
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A Head-to-Head Comparison of 4-(chloromethyl)-2-methyl-1,3-thiazole Derivatives with Commercial Drugs: A Guide for Researchers
Introduction: The Thiazole Scaffold and the Potential of 4-(chloromethyl)-2-methyl-1,3-thiazole
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This five-membered aromatic heterocycle, containing a sulfur and a nitrogen atom, serves as a versatile scaffold for the design of novel therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in drug discovery.[3]
This guide focuses on 4-(chloromethyl)-2-methyl-1,3-thiazole, a reactive and versatile building block for the synthesis of a diverse array of more complex, biologically active molecules.[4] The presence of a reactive chloromethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of elaborate molecular architectures. While direct biological data on 4-(chloromethyl)-2-methyl-1,3-thiazole itself is limited due to its nature as a reactive intermediate, the bioactivities of its derivatives provide a strong indication of its potential in drug development.
This technical guide provides a head-to-head comparison of the therapeutic potential of derivatives of 4-(chloromethyl)-2-methyl-1,3-thiazole with established commercial drugs that also feature the thiazole scaffold. We will delve into a comparative analysis of their physicochemical properties, explore their mechanisms of action, and provide detailed experimental protocols for evaluating their biological activities. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of this important chemical entity.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the properties of 4-(chloromethyl)-2-methyl-1,3-thiazole with three prominent commercial drugs containing a thiazole ring: Dasatinib (anticancer), Cefiderocol (antibacterial), and Ritonavir (antiviral).
| Property | 4-(chloromethyl)-2-methyl-1,3-thiazole | Dasatinib | Cefiderocol | Ritonavir |
| Molecular Formula | C5H6ClNS | C22H26ClN7O2S | C30H34ClN7O10S2 | C37H48N6O5S2 |
| Molecular Weight ( g/mol ) | 147.63 | 488.01 | 752.2 | 720.95 |
| Appearance | - | White to off-white powder | - | White to tan powder[5] |
| Melting Point (°C) | - | 275-286 | - | 120-122[5] |
| Boiling Point (°C) | - | - | - | - |
| Water Solubility | - | Low aqueous solubility | - | Practically insoluble[5] |
| LogP | 1.8 (Predicted)[6] | 3.2 | - | 4.3 (pH 6.8)[7] |
| pKa | - | 3.1, 6.8 | - | 1.8, 2.6[7] |
| BCS Class | - | Class II | - | Class II/IV[8] |
Mechanisms of Action and Comparative Biological Performance
The diverse biological activities of thiazole-containing compounds stem from their ability to interact with a wide range of biological targets. This section explores the mechanisms of action of our selected commercial drugs and presents available experimental data for derivatives of 4-(chloromethyl)-2-methyl-1,3-thiazole to facilitate a comparative assessment.
Anticancer Activity: Targeting Kinase Signaling
Commercial Drug Benchmark: Dasatinib
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the constitutively active fusion protein that drives the proliferation of leukemia cells.[9][10] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, a feature that contributes to its efficacy against imatinib-resistant mutations.
Derivatives of 4-(chloromethyl)-2-methyl-1,3-thiazole: Broad-Spectrum Antimicrobial Potential
The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives synthesized from 4-(chloromethyl)-2-methyl-1,3-thiazole have shown promising activity against a range of bacterial and fungal pathogens. [11][]The mechanism of action for many of these derivatives involves the disruption of the microbial cell membrane or the inhibition of essential enzymes. [13] For example, a study on new heteroaryl(aryl) thiazole derivatives reported moderate antibacterial activity, with some compounds showing higher potential than the reference drug ampicillin against resistant strains. [14]Another study on coumarin-linked thiazoles demonstrated remarkable activity against Streptococcus faecalis and Escherichia coli. [] Experimental Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Reference) | E. coli | ≤0.008 - 2 | [15] |
| Ampicillin (Reference) | S. aureus | 0.25 - >128 | [14] |
| Heteroaryl(aryl) Thiazole Derivative | S. aureus (MRSA) | 230-700 | [14] |
| Heteroaryl(aryl) Thiazole Derivative | E. coli | 230-700 | [14] |
| Coumarin-linked Thiazole | S. faecalis | 3.67 (µmol/ml) | [] |
| Coumarin-linked Thiazole | E. coli | 4.73 (µmol/ml) | [] |
Antiviral Activity: Targeting Viral Enzymes
Commercial Drug Benchmark: Ritonavir
Ritonavir is an antiretroviral drug of the protease inhibitor class used to treat HIV/AIDS. [16]It functions by inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into mature, functional proteins. [17][18]By blocking this process, Ritonavir prevents the formation of infectious viral particles. [13]Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is utilized to "boost" the plasma concentrations of other protease inhibitors. [19]
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) *[20] 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate. 2[21]. Incubate for 24 hours to allow cells to attach.
-
Treat cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible. 6[21]. Add 100 µL of detergent reagent to each well to dissolve the formazan crystals. 7[21]. Leave at room temperature in the dark for 2 hours. 8[21]. Record the absorbance at 570 nm using a microplate reader.
[21]#### Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB.
-
Add 100 µL of the diluted bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the absorbance at 600 nm.
Protocol 3: BCR-ABL Kinase Inhibition Assay (Conceptual Framework)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase substrate (e.g., a peptide with a tyrosine residue)
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, BCR-ABL enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes). 4[2]. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase reaction. 5[2]. Record the luminescence, which is proportional to the kinase activity.
Protocol 4: HIV-1 Protease Inhibition Assay (FRET-based)
This assay utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends. Cleavage of the substrate by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based peptide substrate
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations in the assay buffer.
-
Add the HIV-1 protease to each well.
-
Initiate the reaction by adding the FRET substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm).
-
A decrease in fluorescence compared to the control (no inhibitor) indicates inhibition of the protease.
Protocol 5: Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known β-lactam for binding to PBPs.
Materials:
-
Bacterial cell lysate or purified PBPs
-
Fluorescently labeled β-lactam (e.g., Bocillin™ FL)
-
Test compound
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the bacterial lysate or purified PBPs with various concentrations of the test compound.
-
Add the fluorescently labeled β-lactam probe and incubate to allow binding to the available PBPs.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel scanner.
-
A decrease in the fluorescence signal of a specific PBP band in the presence of the test compound indicates competitive binding.
Conclusion and Future Directions
The 1,3-thiazole scaffold remains a highly valuable framework in the pursuit of novel therapeutic agents. As a reactive intermediate, 4-(chloromethyl)-2-methyl-1,3-thiazole offers a readily accessible entry point for the synthesis of a vast chemical space of potential drug candidates. The comparative analysis presented in this guide highlights that derivatives of this compound have demonstrated biological activities in the same therapeutic areas as successful commercial drugs like Dasatinib and Cefiderocol.
The experimental data, while indirect, strongly suggests that the 4-(chloromethyl)-2-methyl-1,3-thiazole core can be elaborated to produce potent anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy of newly synthesized derivatives.
Future research should focus on the rational design of derivatives targeting specific enzymes, such as kinases and proteases, leveraging the known structure-activity relationships of existing thiazole-containing drugs. High-throughput screening of compound libraries derived from 4-(chloromethyl)-2-methyl-1,3-thiazole, coupled with the detailed in vitro assays outlined here, will be instrumental in identifying lead compounds for further preclinical and clinical development. The continued exploration of this versatile building block holds significant promise for the discovery of the next generation of thiazole-based medicines.
References
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El-Naggar, M., et al. (2022). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 27(19), 6598. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. Available at: [Link]
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Bhat, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6119. Available at: [Link]
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Gomha, S. M., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(1), 193. Available at: [Link]
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Kandeel, M. M., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9884. Available at: [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available at: [Link]
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Wilson, B. A., et al. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Experimental and Molecular Pathology, 82(1), 66-72. Available at: [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-4-methyl-1,3-thiazole. Retrieved from [Link]
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Al-Said, M. S., et al. (2012). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 9(4), 322-343. Available at: [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Shah, R., & Gupta, A. (2021). Ritonavir. In StatPearls. StatPearls Publishing. Available at: [Link]
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U.S. Food and Drug Administration. (2006). Chemistry Review(s) - Sprycel (dasatinib). Retrieved from [Link]
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Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
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Jean, S. S., & Hsueh, P. R. (2021). Mechanism of action of cefiderocol. Revista Espanola de Quimioterapia, 34(Suppl. 1), 7-9. Available at: [Link]
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Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 3. Available at: [Link]
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Synapse. (2024). What is the mechanism of Ritonavir?. Retrieved from [Link]
- Kempf, D. J., et al. (1995). ABT-538 is a potent inhibitor of human immunodeficiency virus protease and has high oral bioavailability in humans. Proceedings of the National Academy of Sciences, 92(7), 2484-2488.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Gpatindia. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Zhanel, G. G., et al. (2020). Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms. Drugs, 80(3), 245-260. Available at: [Link]
- Singh, P., & Kaur, M. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry, 21(14), 1856-1877.
- Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potency against Imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797.
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Kim, Y., et al. (2011). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. Viruses, 3(1), 1-11. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Ito, A., et al. (2019). Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin. Clinical Infectious Diseases, 69(Suppl 7), S538-S543. Available at: [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. Retrieved from [Link]
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Kuraoka, A., et al. (2016). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics, 15(1), 304-315. Available at: [Link]
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PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
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Researcher.Life. (n.d.). What is the mechanism of action of Ritonavir?. Retrieved from [Link]
-
Warren, D. B., et al. (2000). pH-Induced Nanosegregation of Ritonavir to Lyotropic Liquid Crystal of Higher Solubility than Crystalline Polymorphs. Molecular Pharmaceutics, 7(4), 1374-1386. Available at: [Link]
-
Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. Available at: [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ACS Publications. (2024). Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of HIV-1 Protease Inhibitor Assay Methods. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Vaickelioniene, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6524. Available at: [Link]
-
Ito-Horiyama, T., et al. (2017). Cefiderocol (S-649266), A new siderophore cephalosporin exhibiting potent activities against Pseudomonas aeruginosa and other gram-negative pathogens including multi-drug resistant bacteria. Antimicrobial Agents and Chemotherapy, 61(11), e01431-17. Available at: [Link]
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Contagion Live. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Dasatinib. Retrieved from [Link]
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Spectroscopic Comparison Guide: 4-(chloromethyl)-2-methyl-1,3-thiazole vs. Regioisomers
This guide provides an in-depth spectroscopic comparison of 4-(chloromethyl)-2-methyl-1,3-thiazole (the primary pharmacophore intermediate) and its critical regioisomer, 5-(chloromethyl)-2-methyl-1,3-thiazole .
Executive Summary & Chemical Context
4-(Chloromethyl)-2-methyl-1,3-thiazole is a high-value heterocyclic intermediate, most notably serving as the "left-side" terminal pharmacophore in the synthesis of the antiretroviral drug Ritonavir (Norvir).
In process chemistry, distinguishing this 4-substituted isomer from its 5-substituted regioisomer is critical. While the Hantzsch thiazole synthesis using 1,3-dichloroacetone and thioacetamide heavily favors the 4-isomer, thermal rearrangements or alternative chlorination pathways can introduce the 5-isomer impurity. This guide outlines the definitive spectroscopic markers to validate regio-purity.
The Isomers at a Glance
| Compound | Structure Description | Key Role |
| Target: 4-Isomer | 4-(chloromethyl)-2-methyl-1,3-thiazole | Ritonavir intermediate; Kinetic product of Hantzsch synthesis. |
| Alternative: 5-Isomer | 5-(chloromethyl)-2-methyl-1,3-thiazole | Thermodynamic impurity; Potential byproduct of non-selective chlorination. |
NMR Spectroscopy: The Definitive Identification
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing these isomers. The electronic environment of the thiazole ring creates a predictable shielding difference between the proton at position 5 (in the 4-isomer) and position 4 (in the 5-isomer).
Mechanism of Differentiation
-
The Nitrogen Effect (Deshielding): The nitrogen atom in the thiazole ring is more electronegative than sulfur, pulling electron density away from adjacent carbons.
-
Position 4 (H4): A proton attached to C4 is adjacent to the nitrogen (–C=N–), resulting in a significant downfield shift (deshielded).
-
Position 5 (H5): A proton attached to C5 is adjacent to sulfur and further from the nitrogen's inductive pull, resulting in an upfield shift (shielded) relative to H4.
Comparative 1H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | 4-Isomer (Target) | 5-Isomer (Alternative) | Diagnostic Note |
| Ring Proton | CRITICAL: The 4-isomer signal is ~0.5 ppm upfield. | ||
| Chloromethyl (-CH₂Cl) | Less diagnostic; often overlapping. | ||
| Methyl Group (-CH₃) | Not reliable for differentiation. |
13C NMR Shifts (Diagnostic Carbons)
-
C5 (4-Isomer): Appears at ~115–120 ppm .[1][2] The carbon bearing the proton is shielded.[3][4][5]
-
C4 (5-Isomer): Appears at ~135–140 ppm .[1][2] The carbon bearing the proton is deshielded by the adjacent nitrogen.
Mass Spectrometry (MS) Fragmentation
While the molecular ion (
Fragmentation Pathway Analysis
-
Primary Loss (Common): Both isomers rapidly lose the chlorine atom (
) and the chloromethyl group ( ), leading to the base thiazole cation ( ~98). -
Ring Cleavage (Specific):
-
4-Isomer: Fragmentation often involves the cleavage of the C4-substituent, facilitating a Retro-Diels-Alder (RDA) type collapse involving the N3-C4 bond.
-
5-Isomer: The substituent at C5 stabilizes the C5-S bond differently, often leading to a higher abundance of fragments retaining the sulfur atom.
-
Key Observation: High-resolution MS (HRMS) is required to distinguish these based on exact mass if ring-opening occurs, but standard EI-MS is often insufficient for definitive assignment without reference standards. Rely on NMR for confirmation.
Experimental Protocols
Protocol A: NMR Sample Preparation for Regio-Purity
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent peaks from obscuring the methyl region and to maximize the resolution of the ring proton. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
-
Validation: If the singlet at
7.2 ppm integrates to <1.0 relative to the methyl group (3.0), suspect the presence of the 5-isomer (look for a small singlet at 7.8 ppm).
Protocol B: HPLC Method for Impurity Profiling
To quantify the isomeric ratio, use the following Reverse Phase HPLC method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiazole absorption maximum).
-
Retention Order: The 5-isomer typically elutes after the 4-isomer due to slightly higher lipophilicity (less polar surface area exposed near the nitrogen).
Visualizations & Logic Flow
Figure 1: Analytical Decision Tree
This workflow illustrates the logical steps to confirm the identity of the 4-(chloromethyl)-2-methyl-1,3-thiazole isomer.
Caption: Analytical workflow for distinguishing thiazole regioisomers using 1H NMR chemical shifts.
Figure 2: Synthesis & Divergence
Understanding where the isomers originate helps in controlling the process.
Caption: Hantzsch synthesis pathway showing the kinetic favorability of the 4-isomer.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from
-
National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. Retrieved from
-
Oregon State University. (2024). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride. Retrieved from
Sources
- 1. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE(4568-71-2) 1H NMR [m.chemicalbook.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Mastering the Safe Handling of 4-(chloromethyl)-2-methyl-1,3-thiazole: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment and Safe Handling Protocols
As a cornerstone in the synthesis of various pharmaceutical and agrochemical compounds, 4-(chloromethyl)-2-methyl-1,3-thiazole is a reagent familiar to many in the drug development and chemical research sectors. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides essential, actionable information on the personal protective equipment (PPE) required for handling this chemical, alongside detailed operational and disposal plans. Our focus is on fostering a culture of safety by not just prescribing procedures, but by explaining the rationale behind them, ensuring that every action in the laboratory is a conscious step towards risk mitigation.
Understanding the Risks: Hazard Profile of 4-(chloromethyl)-2-methyl-1,3-thiazole
Before delving into protective measures, it is crucial to understand the inherent dangers of 4-(chloromethyl)-2-methyl-1,3-thiazole. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and toxic in contact with skin.[1] Furthermore, it may cause an allergic skin reaction and respiratory irritation.[1][3] The lachrymatory nature of this chemical means it can cause an increased flow of tears upon exposure.[2] Due to these hazards, a multi-layered approach to safety, centered on robust personal protective equipment, is non-negotiable.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is the first line of defense against the hazards posed by 4-(chloromethyl)-2-methyl-1,3-thiazole. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). | To prevent skin contact, which can lead to severe burns, toxicity, and allergic reactions.[1][4] Gloves should be inspected before each use and disposed of properly after handling the chemical.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes that can cause severe eye damage, including blindness.[2][5] |
| Body Protection | A chemical-resistant laboratory coat or apron worn over personal clothing. For larger scale operations, overalls may be necessary.[4] | To shield the body from accidental spills and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] For situations with a risk of aerosol formation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is required.[3] | To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation.[3] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount when working with 4-(chloromethyl)-2-methyl-1,3-thiazole. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Handling Workflow
Caption: A step-by-step workflow for responding to a spill of 4-(chloromethyl)-2-methyl-1,3-thiazole.
First Aid Measures
-
In case of skin contact: Immediately wash off with plenty of soap and water. [3]Remove contaminated clothing. Seek immediate medical attention. [2]* In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3]* If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [3]* If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [3]
Disposal Plan: Responsible Waste Management
Proper disposal of 4-(chloromethyl)-2-methyl-1,3-thiazole and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste 4-(chloromethyl)-2-methyl-1,3-thiazole should be collected in a designated, labeled, and sealed container for hazardous chemical waste. [3]Disposal should be carried out by a licensed professional waste disposal service. [3]* Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as hazardous waste. [3]* Environmental Precautions: Do not let the product enter drains, as it is toxic to aquatic life with long-lasting effects. [1][5] By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling 4-(chloromethyl)-2-methyl-1,3-thiazole, ensuring a safer environment for yourself and your colleagues.
References
- MSDS of 4-(Chloromethyl)thiazole hydrochloride. (2018-05-18). Capot Chemical Co., Ltd.
- Thiazole - Safety D
- Personal protective equipment for preparing toxic drugs. (2013-10-03). GERPAC.
- SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki. Guidechem.
- 4-(CHLOROMETHYL)-2-(2-METHYLPHENYL)
- SAFETY DATA SHEET: 4-(Chloromethyl)-2-methyl-1,3-thiazole. Fisher Scientific.
- Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
